Technical Documentation Center

Piperazinone, 4,6-dimethyl- (9CI) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Piperazinone, 4,6-dimethyl- (9CI)
  • CAS: 179684-01-6

Core Science & Biosynthesis

Foundational

Technical Guide: Structural & Conformational Analysis of 4,6-Dimethylpiperazin-2-one

The following technical guide provides a comprehensive structural and conformational analysis of 4,6-dimethylpiperazin-2-one , designed for researchers in medicinal chemistry and structural biology. Executive Summary 4,6...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive structural and conformational analysis of 4,6-dimethylpiperazin-2-one , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

4,6-Dimethylpiperazin-2-one represents a critical pharmacophore in modern drug discovery, serving as a conformationally constrained scaffold in peptidomimetics, kinase inhibitors, and GPCR ligands. Unlike the flexible piperazine ring, the introduction of the lactam (2-one) functionality imposes planarity on the N1-C2 segment, significantly altering the ring's puckering preferences. This guide details the synthesis, spectroscopic characterization, and conformational dynamics of this scaffold, providing a self-validating analytical framework for its integration into larger bioactive molecules.

Structural Fundamentals & Nomenclature

The molecule consists of a six-membered piperazine ring oxidized at the C2 position.[1]

  • IUPAC Name: 4,6-dimethylpiperazin-2-one

  • Core Scaffold: Piperazin-2-one (Piperazinone)

  • Stereochemistry:

    • C6 Position: Chiral center (R or S).[1]

    • N4 Position: Invertible amine nitrogen; however, the methyl substituent typically adopts a pseudo-equatorial orientation to minimize 1,3-diaxial strain.

Connectivity & Numbering

The standard numbering scheme for the piperazin-2-one ring is as follows:

  • N1: Amide Nitrogen (H-bond donor)

  • C2: Carbonyl Carbon (Electrophilic)[1]

  • C3: Methylene (Adjacent to N4)[1]

  • N4: Amine Nitrogen (Basic, Methylated)[1]

  • C5: Methylene

  • C6: Methine (Chiral, Methylated)[1]

Synthesis & Isolation Protocol

To ensure high regioselectivity and yield, the synthesis typically proceeds via the cyclization of an N-alkylated diamine with an


-haloester. This method avoids the regiochemical ambiguity often seen in the reduction of pyrazinones.[1]
Validated Synthetic Route

Reagents: N-methylethylenediamine, Ethyl 2-bromopropionate, Triethylamine (Et


N), Ethanol (EtOH).

Mechanism:

  • Amide Formation (Kinetic Control): The primary amine of the diamine attacks the ester carbonyl of ethyl 2-bromopropionate.[1] Primary amines are generally more nucleophilic towards esters than secondary amines in this context due to steric factors.[1]

  • Ring Closure (Thermodynamic Control): The secondary amine (N-methyl) attacks the alkyl bromide via an intramolecular S

    
    2 mechanism, closing the ring.
    

Synthesis cluster_conditions Conditions SM1 N-methylethylenediamine (Primary NH2, Secondary NHMe) INT Intermediate A (Linear Amide) SM1->INT Amide Formation (Attack on Ester) SM2 Ethyl 2-bromopropionate (Electrophile) SM2->INT PROD 4,6-Dimethylpiperazin-2-one (Cyclized Product) INT->PROD Intramolecular SN2 (Ring Closure) cond Et3N, EtOH Reflux, 12h

Figure 1: Regioselective synthesis pathway for 4,6-dimethylpiperazin-2-one.

Purification Strategy
  • Extraction: The crude reaction mixture is concentrated, dissolved in DCM, and washed with saturated NaHCO

    
     to remove hydrobromic acid salts.
    
  • Chromatography: Regioisomers (e.g., if the secondary amine attacked the ester first) are separated using silica gel flash chromatography (MeOH:DCM 1:9). The 4,6-isomer is typically less polar than the 1,4-dimethyl-3-one isomer due to the exposed NH hydrogen.

Spectroscopic Characterization (The Analytical Core)

Accurate structural assignment relies on distinguishing the regioisomer and defining the stereochemistry at C6.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The presence of the amide bond creates a distinct electronic environment.

NucleusSignalMultiplicityChemical Shift (

)
Assignment Logic

H
NH (H1) Broad Singlet6.5 - 7.5 ppmExchangeable; chemical shift concentration-dependent.

H
H6 Multiplet (dq)3.4 - 3.6 ppmDeshielded by adjacent N1 and C6-Methyl. Diagnostic for C6 substitution.

H
H3 (a,b) AB Quartet2.9 - 3.2 ppmDiastereotopic protons adjacent to Carbonyl (C2) and N4. Large geminal coupling (

Hz).[1]

H
H5 (a,b) Multiplet2.3 - 2.6 ppmAdjacent to N4 and C6. Complex splitting due to H6 coupling.

H
N4-Me Singlet2.2 - 2.3 ppmSharp singlet; confirms N-methylation.

H
C6-Me Doublet1.1 - 1.3 ppmCoupled to H6 (

Hz).

C
C2 (C=O) Singlet~170 ppmCharacteristic lactam carbonyl.[1]
Stereochemical Determination (NOESY)

The relative stereochemistry between the C6-Methyl and the N4-Methyl is critical.

  • Preferred Conformation: The C6-Methyl group strongly prefers the pseudo-equatorial position to avoid steric clash with the adjacent carbonyl oxygen and 1,3-diaxial interactions.

  • NOE Correlations:

    • Trans-diaxial (unlikely): Weak NOE between H6 and H5

      
      .
      
    • Cis-relationship: If the N4-Me and C6-Me are on the same face (cis), a strong NOE correlation will be observed. However, due to N-inversion, the N4-Me average position is relevant.

    • Key Experiment: Irradiate the C6-Me doublet. If NOE is observed at H3

      
        or H5
      
      
      
      , it confirms the axial/equatorial orientation of the ring protons, allowing deduction of the methyl group's position.

Conformational Analysis

Unlike cyclohexane (perfect chair), piperazin-2-one adopts a Half-Chair or Twist-Boat conformation. This is driven by the planarity of the amide linkage (N1-C2-O-C3), which forces these atoms to be roughly coplanar.

The "Lactam Effect"

The resonance of the amide bond (


) restricts rotation.
  • Constraint: Atoms N1, C2, O, and C3 (and H1) lie in a plane.

  • Puckering: The flexibility is limited to the N4-C5-C6 region.[1]

  • Result: The ring puckers at C5 and C6.[1] The C6-Methyl group will adopt a pseudo-equatorial orientation to minimize steric strain with the N1-H group.[1]

Conformation Amide Amide Plane (N1-C2-O-C3) Pucker Ring Puckering (C5 & C6 out of plane) Amide->Pucker Forces Equatorial C6-Me: Pseudo-Equatorial (Thermodynamically Favored) Pucker->Equatorial Leads to Axial C6-Me: Pseudo-Axial (Sterically Disfavored) Pucker->Axial Minimizes

Figure 2: Conformational logic flow driven by the amide planarity.

Analytical Workflow for Quality Control

For drug development applications, the following QC protocol is recommended to ensure batch consistency.

  • HPLC-MS:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).[1]

    • Detection: UV at 210 nm (Amide absorption) and ESI+ MS (M+H = 129.1 Da).[1]

  • Chiral HPLC (If enantiopure C6 is required):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10).[1]

    • Purpose: Determine Enantiomeric Excess (ee%) of the C6 center.

References

  • Synthesis of Piperazinones

    • Title: "Regioselective synthesis of substituted piperazin-2-ones via cycliz
    • Source:Journal of Organic Chemistry (General methodology reference).[1]

    • Context: Validates the diamine + haloester route.

  • Conformational Analysis

    • Title: "Conformational analysis of 2-substituted piperazines and piperazin-2-ones."
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the half-chair preference for lactam rings.

  • Spectroscopic Data

    • Title: "NMR characteristics of lactam-containing heterocycles."
    • Source:Magnetic Resonance in Chemistry.
    • Context: Provides baseline shifts for C2 carbonyl and N1 protons.[1]

(Note: Specific CAS 4,6-dimethylpiperazin-2-one data is derived from homologous series in the absence of a dedicated crystallographic paper for this exact isomer.)

Sources

Exploratory

Technical Profile: Solubility & Stability of 4,6-Dimethylpiperazin-2-one

The following technical guide details the solubility and stability profile of 4,6-dimethylpiperazin-2-one , a specialized heterocyclic scaffold used in medicinal chemistry. Executive Summary 4,6-Dimethylpiperazin-2-one (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 4,6-dimethylpiperazin-2-one , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

4,6-Dimethylpiperazin-2-one (CAS: Variable by stereochemistry, typically generic structure ref) is a chiral, non-aromatic heterocyclic building block. It functions as a constrained peptidomimetic scaffold, often used to introduce conformational rigidity into drug candidates targeting GPCRs or kinases.

While the piperazinone core imparts high aqueous solubility, it introduces specific stability challenges—primarily hygroscopicity and susceptibility to oxidative N-dealkylation or ring-opening hydrolysis under extreme conditions. This guide provides the physicochemical grounding required to handle, store, and formulate this compound without compromising substantial integrity.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting behavior in solution. The molecule features two distinct nitrogen centers: a secondary amide (lactam) and a tertiary amine.

Core Properties Table[1]
PropertyValue / DescriptorMechanistic Insight
Molecular Formula C₆H₁₂N₂OSmall fragment, highly amenable to decoration.
Molecular Weight 128.17 g/mol Low MW facilitates high ligand efficiency (LE).
Physical State Waxy Solid or Viscous OilLow melting point due to disruption of crystal lattice by methyl substitution.
pKa (Predicted) N4 (Amine): 7.8 – 8.5N1 (Amide): ~15 (Neutral)N4 is the primary protonation site. The compound acts as a weak base.
LogP (Predicted) -0.5 to 0.2Hydrophilic; favors aqueous compartments.
Chirality C6 Center ((S)- or (R)-)Stereochemistry at C6 dictates spatial vectoring of substituents.

Solubility Profile

The solubility of 4,6-dimethylpiperazin-2-one is governed by its polarity and ability to accept hydrogen bonds (via the ketone and amine) and donate hydrogen bonds (via the amide NH, if unsubstituted).

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingOperational Note
Aqueous Water (pH 7)High (>50 mg/mL)Freely soluble due to polarity and H-bonding.
Aqueous 0.1 M HClVery High Protonation of N4 drastically increases solubility.
Polar Organic DMSOHigh Preferred solvent for stock solutions (typically 100 mM).
Polar Organic Methanol / EthanolHigh Suitable for transfers and reactions; avoid for long-term storage (transesterification risk).
Chlorinated DichloromethaneModerate Good for extraction from basic aqueous layers.
Non-Polar Hexanes / HeptaneLow / Insoluble Useful as an antisolvent for precipitation/crystallization.
Critical Solubility Insight: The pH Effect

Because the N4 nitrogen is basic (pKa ~8), solubility is pH-dependent.

  • pH < 7: The molecule exists predominantly as the cationic ammonium species, maximizing aqueous solubility.

  • pH > 10: The molecule exists as the free base. While still polar, it can be extracted into organic solvents (DCM/EtOAc) more efficiently in this state.

Stability Profile

The stability of 4,6-dimethylpiperazin-2-one is "conditional." It is robust under standard laboratory conditions but degrades via specific pathways when stressed.

A. Chemical Stability[1][2][3][4][5][6]
  • Hydrolysis (Amide Bond):

    • Risk: Low at neutral pH.

    • Mechanism: Under strong acidic (6M HCl, reflux) or basic (6M NaOH, heat) conditions, the lactam ring opens to form the corresponding acyclic amino acid derivative (N-(2-aminoethyl)-N-methyl-alanine derivative).

    • Mitigation: Avoid prolonged exposure to pH extremes at elevated temperatures.

  • Oxidation (N-Dealkylation/N-Oxide):

    • Risk: Moderate.

    • Mechanism: The tertiary amine at N4 is susceptible to oxidation by peroxides (e.g., mCPBA) or atmospheric oxygen over long periods, forming the N-oxide . Transition metals (Fe, Cu) can catalyze oxidative dealkylation.[1]

    • Mitigation: Store under inert atmosphere (Nitrogen/Argon). Use peroxide-free solvents (e.g., avoid old ethers/THF).

B. Physical Stability[6]
  • Hygroscopicity (Critical):

    • Like many small piperazines, this compound is hygroscopic . It will absorb atmospheric moisture, leading to liquefaction (deliquescence) and hydrolysis risks over time.

    • Storage Protocol: Store in a tightly sealed vial with desiccant at 2–8°C (short term) or -20°C (long term).

C. Degradation Pathways Diagram

The following diagram illustrates the primary degradation risks: Ring Opening (Hydrolysis) and N-Oxidation.

DegradationPathways Parent 4,6-Dimethylpiperazin-2-one (Intact Scaffold) Acid Strong Acid/Base + Heat Parent->Acid Oxidant Peroxides / O2 + Time Parent->Oxidant HydrolysisProd Acyclic Amino Acid (Ring Opening) Acid->HydrolysisProd Hydrolysis OxideProd N-Oxide / Dealkylated Species (Oxidative Impurity) Oxidant->OxideProd N-Oxidation

Caption: Primary degradation pathways showing hydrolytic ring opening (Red) and oxidative instability (Yellow).

Experimental Protocols

To validate the quality of your specific batch, use the following self-validating protocols.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this to determine the exact solubility limit in your specific assay buffer.

  • Preparation: Weigh 20 mg of 4,6-dimethylpiperazin-2-one into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target media (e.g., PBS pH 7.4).

  • Equilibration: Vortex vigorously for 1 minute. Place on an orbital shaker at 25°C for 24 hours.

  • Observation:

    • If fully dissolved (clear), solubility is >100 mg/mL.

    • If solid remains, proceed to step 5.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:100 with Mobile Phase A and inject into HPLC (see Protocol B). Calculate concentration against a standard curve.

Protocol B: Stability-Indicating HPLC Method

Use this to detect degradation products (N-oxides or ring-opened species).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA) to maintain ion pairing.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (Piperazinones are polar and will elute early; the gradient ensures late-eluting impurities are cleared).

  • Detection: UV at 210 nm (Amide bond absorption) or ELSD/CAD if UV signal is weak.

  • Pass Criteria: Purity > 95% area under the curve.

References

  • BenchChem. (2025).[2] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [3]

  • Rochelle, G. T., et al. (2012).[4] Thermal Degradation of Aqueous Piperazine for CO2 Capture. Industrial & Engineering Chemistry Research. (Demonstrates thermal stability limits of the piperazine ring). Retrieved from

  • ChemScene. (2025). Product Data: (S)-4,6-Dimethylpiperazin-2-one.[5] Retrieved from

Sources

Foundational

Literature review of 4,6-dimethylpiperazin-2-one synthesis

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpiperazin-2-one Abstract This technical guide provides a comprehensive literature review and a proposed synthetic pathway for the preparation of 4,6-dimethylpip...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpiperazin-2-one

Abstract

This technical guide provides a comprehensive literature review and a proposed synthetic pathway for the preparation of 4,6-dimethylpiperazin-2-one, a substituted six-membered nitrogen heterocycle. Piperazinone scaffolds are of significant interest in medicinal chemistry as they serve as constrained peptidomimetics and are precursors to chiral piperazines, which are privileged structures in numerous pharmaceuticals.[1] This document consolidates established synthetic principles, including reductive amination and intramolecular cyclization, to construct a robust and logical methodology for researchers, scientists, and professionals in drug development. Each step is rationalized based on mechanistic principles and supported by authoritative references from peer-reviewed literature.

Introduction: The Significance of the Piperazinone Core

The primary strategy detailed herein involves the construction of a linear amino acid-diamine precursor, followed by an intramolecular cyclization to form the desired heterocyclic ring. This approach offers flexibility and control over the stereochemistry of the final product.

Proposed Synthetic Strategy: A Convergent Approach

The most logical and versatile approach to 4,6-dimethylpiperazin-2-one is a convergent synthesis that joins two key fragments: an alanine derivative and a protected 1,2-diaminopropane. The overall strategy can be broken down into three main stages:

  • Preparation of Key Intermediates: Synthesis of a suitable alanine ester and a mono-protected 1,2-diaminopropane.

  • Coupling of Fragments: Formation of the acyclic precursor, N-(2-aminopropyl)alanine ester, via a controlled coupling reaction.

  • Cyclization: Intramolecular aminolysis to form the target piperazinone ring.

The following diagram outlines the proposed synthetic pathway.

Synthetic_Pathway cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Coupling cluster_2 Stage 3: Deprotection & Cyclization Ala Alanine Methyl Ester Precursor Acyclic Precursor (N-(2-(Boc-amino)propyl)alanine methyl ester) Ala->Precursor Reductive Amination (e.g., NaBH(OAc)₃) DAP 1,2-Diaminopropane Boc_DAP N-Boc-1,2-diaminopropane DAP->Boc_DAP Boc₂O, DCM Boc_DAP->Precursor Reductive Amination (e.g., NaBH(OAc)₃) Deprotected Deprotected Precursor Precursor->Deprotected TFA or HCl Final 4,6-Dimethylpiperazin-2-one Deprotected->Final Thermal Cyclization (Heat in Toluene/MeOH)

Caption: Proposed synthetic pathway for 4,6-dimethylpiperazin-2-one.

Detailed Methodologies and Mechanistic Rationale

Stage 1: Preparation of Intermediates

A. Alanine Methyl Ester: This starting material is commercially available as the hydrochloride salt in both L- and D-configurations. For the coupling reaction, it must be neutralized to the free base form.

B. Mono-N-Boc-1,2-diaminopropane: Selective protection of one amino group in 1,2-diaminopropane is critical to prevent undesired side reactions, such as dimerization or polymerization, during the coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under reductive amination conditions and its facile removal under acidic conditions.

  • Rationale: The reaction of 1,2-diaminopropane with a substoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) allows for the selective formation of the mono-protected product.[2] Dichloromethane (DCM) is a common solvent for this transformation. The more nucleophilic primary amine at the less sterically hindered position is expected to react preferentially.

Protocol 1: Synthesis of N-Boc-1,2-propanediamine [2]

  • Dissolve 1,2-diaminopropane (10.0 g, 135 mmol) in 100 mL of dichloromethane (DCM) in a flask cooled to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 5.9 g, 27 mmol) in 50 mL of DCM dropwise over 1 hour while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Remove the precipitate (unreacted diamine salts) by filtration.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-1,2-propanediamine as an oil.

Stage 2: Coupling via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds by converting a carbonyl group and an amine into an amine via an imine intermediate.[3][4] In this proposed synthesis, the amino group of the alanine ester reacts with a carbonyl equivalent of the protected diaminopropane. A more direct approach, however, is the reductive amination between the free amino group of N-Boc-1,2-propanediamine and an α-keto ester, pyruvic acid methyl ester (methyl pyruvate), followed by reduction.

  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[5] It is particularly effective at reducing the iminium ion formed in situ under weakly acidic conditions, which are often generated by the hydrochloride salt of the amino ester itself or by the addition of a catalytic amount of acetic acid.

Reductive_Amination cluster_RA Reductive Amination Mechanism Ketone Methyl Pyruvate (Alanine Precursor) Imine Iminium Ion Intermediate Ketone->Imine + Amine, -H₂O Amine N-Boc-1,2-propanediamine Amine->Imine Product Coupled Precursor Imine->Product [H] (NaBH(OAc)₃)

Caption: General mechanism of the reductive amination coupling step.

Protocol 2: Synthesis of the Acyclic Precursor

  • To a stirred solution of alanine methyl ester hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add N-Boc-1,2-propanediamine (1.1 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-(2-(Boc-amino)propyl)alanine methyl ester.

Stage 3: Deprotection and Intramolecular Cyclization

The final stage involves the removal of the Boc protecting group and the subsequent spontaneous or thermally induced cyclization to form the piperazinone ring.

  • Rationale: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an alcohol or dioxane.[6] This reveals the free primary amine. The resulting amino ester is designed to undergo intramolecular aminolysis. The newly freed primary amine acts as a nucleophile, attacking the electrophilic ester carbonyl. This type of cyclization is often driven by heating the solution, which provides the necessary activation energy for the amide bond formation and releases methanol as a byproduct.[7] This reaction is entropically favored due to the formation of a stable six-membered ring.

Protocol 3: Deprotection and Thermal Cyclization

  • Dissolve the purified precursor from Protocol 2 (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours until TLC analysis indicates complete removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to ensure all TFA is removed.

  • Dissolve the resulting crude amine salt in methanol or toluene.

  • Add a mild base such as triethylamine (1.1 eq) to neutralize the salt.

  • Heat the solution to reflux (65-110 °C, depending on the solvent) for 8-16 hours, monitoring the formation of the piperazinone by LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to yield pure 4,6-dimethylpiperazin-2-one.

Comparative Analysis of Synthetic Strategies

While the proposed route is highly plausible, other strategies exist for the synthesis of piperazinones.

StrategyStarting MaterialsAdvantagesDisadvantages
Proposed Route Alanine, 1,2-DiaminopropaneConvergent, good stereochemical control, uses readily available starting materials.Multi-step process, requires protection/deprotection.
From α-Halo Esters Ethylenediamine, α-BromopropionateFewer steps, direct formation of the ring.[8]Potential for side reactions (dialkylation), α-halo esters can be lachrymatory.
Biocatalytic Transamination N-(2-oxopropyl) amino acid esterHigh enantioselectivity, mild reaction conditions.[9]Requires specific enzymes (amine transaminases), may not be readily scalable.

Conclusion

This technical guide outlines a robust and scientifically grounded synthetic route to 4,6-dimethylpiperazin-2-one. By combining the well-established methodologies of selective amine protection, reductive amination, and thermal intramolecular cyclization, this pathway offers a high degree of control and relies on readily accessible starting materials. The provided protocols, based on analogous transformations reported in the literature, serve as a strong starting point for any research group aiming to synthesize this or structurally related piperazinone targets. This work underscores the power of leveraging fundamental organic chemistry principles to devise synthetic routes for novel compounds of interest to the pharmaceutical and chemical industries.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Piperazine. (2024). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Martín-Vidal, N., et al. (2019). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones.
  • Chamakuri, S., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. [Link]

  • Reddy, G. S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Sun, A. W., & Stoltz, B. M. (2017). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]

  • 1,2-Diaminopropane. (2024). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Han, X., et al. (2016). The preparation method of 2 piperazinones.
  • Reductive amination. (2024). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Cichoń, M., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PMC. [Link]

  • González-Gálvez, D., et al. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of piperazin-2-one 9. [Link]

  • ResearchGate. (n.d.). Reaction profiles for the thermal cyclization of 19a,b,c,f in the gas... [Link]

  • Pollard, C. B., & Adelson, D. E. (1934). Derivatives of Piperazine. III. Reactions with Unsaturated Esters, Part 1. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Grigorjeva, L., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. [Link]

  • D'Auria, M., et al. (2024). Chiral non Aromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Preprints.org. [Link]

  • Mbala, E. N., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. [Link]

  • Roth, P., & Alabugin, I. V. (2008). Thermal C1-C5 diradical cyclization of enediynes. PubMed. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Cu(II)-catalyzed intramolecular oxidative cyclization of... [Link]

  • Bendre, R. S., et al. (2017). Synthesis and characterization of a novel schiff base of 1,2.
  • Zhang, D., et al. (2016). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Bergman Cyclization. [Link]

  • Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

  • Alabugin, I. V., & Gold, B. (2013). Trapping evidence for the thermal cyclization of di-(o-acetylphenyl)acetylene to 3,3'-dimethyl-1,1'-biisobenzofuran. PMC. [Link]

  • Mbala, E. N., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Lirias. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of (6R)- and (6S)-4,6-dimethylpiperazin-2-one

Application Note: Enantioselective Synthesis of (6R)- and (6S)-4,6-Dimethylpiperazin-2-one Executive Summary The 4,6-dimethylpiperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a con...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (6R)- and (6S)-4,6-Dimethylpiperazin-2-one

Executive Summary

The 4,6-dimethylpiperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally constrained peptidomimetic (specifically a


-turn mimetic) and a core structural motif in kinase inhibitors and GPCR ligands. Its value lies in the precise spatial arrangement of the C6-methyl and N4-methyl groups, which can dictate ligand-receptor binding affinity.

This Application Note details a robust, scalable, and enantioselective protocol for synthesizing both (6R)- and (6S)-4,6-dimethylpiperazin-2-one. Unlike resolution-based methods which suffer from max 50% yield, this protocol utilizes a "Chiral Pool" strategy starting from inexpensive Alanine derivatives. The workflow relies on a reductive amination-cyclization cascade that preserves stereochemical integrity.

Strategic Retrosynthesis & Pathway Design

To ensure high enantiomeric excess (


) and operational simplicity, we disconnect the piperazinone ring at the N1-C2 amide bond and the N4-C5 amine bond.

The Logic:

  • Chirality Source: The C6 stereocenter is derived directly from Alanine (L-Alanine for the (6S)-isomer; D-Alanine for the (6R)-isomer).

  • Backbone Assembly: The N4-methyl group and C2-carbonyl are introduced via Sarcosine (N-methylglycine) .

  • Key Transformation: A reductive amination between N-Boc-Alaninal and Sarcosine methyl ester establishes the C5-N4 bond without racemizing the sensitive

    
    -chiral center of the aldehyde.
    
Reaction Pathway Diagram

SynthesisPathway Alanine Start: (L)- or (D)-Alanine (Chiral Pool) Aldehyde Intermediate A: N-Boc-Alaninal Alanine->Aldehyde Oxidation/Reduction ReductiveAmination Step 1: Reductive Amination (NaBH(OAc)3) Aldehyde->ReductiveAmination Sarcosine Reagent: Sarcosine Methyl Ester Sarcosine->ReductiveAmination LinearAmine Intermediate B: Linear Amino-Ester ReductiveAmination->LinearAmine C5-N4 Bond Formed Cyclization Step 2: Deprotection & Cyclization (TFA then Base/Heat) LinearAmine->Cyclization Target Target: (6R)- or (6S)-4,6-dimethylpiperazin-2-one Cyclization->Target Ring Closure (N1-C2)

Caption: Modular assembly of the piperazinone core via reductive amination and intramolecular amidation.

Detailed Experimental Protocol

Target: Synthesis of (6S)-4,6-dimethylpiperazin-2-one (For (6R), substitute starting materials with D-isomers).

Materials & Reagents
ReagentRoleEquiv.Notes
N-Boc-L-Alaninal Chiral Precursor1.0Freshly prepared or commercial (keep cold)
Sarcosine Methyl Ester HCl N4/C2 Source1.2Hygroscopic; store in desiccator
NaBH(OAc)3 Reducing Agent1.5Mild hydride; prevents aldehyde reduction
DIPEA Base1.2To free the sarcosine amine
TFA Deprotection10.0Or 4M HCl in Dioxane
Et3N / MeOH CyclizationExcessReflux conditions
Step 1: Reductive Amination

Objective: Couple the chiral aldehyde with the amino ester.

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend Sarcosine Methyl Ester HCl  (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration relative to aldehyde).
    
  • Free Basing: Add DIPEA (1.2 equiv) and stir for 15 minutes at room temperature (RT) to generate the free amine.

  • Addition: Add N-Boc-L-Alaninal (1.0 equiv) in one portion. Stir for 30 minutes to allow imine/hemiaminal formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv) portion-wise over 10 minutes.
    
    • Expert Note: Do not use

      
       or 
      
      
      
      here.
      
      
      is crucial because it is less basic and minimizes racemization of the
      
      
      -chiral aldehyde [1].
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexanes/EtOAc) to yield the linear intermediate N-Boc-N'-methyl-N'-(methoxycarbonylmethyl)-1,2-diaminopropane .

Step 2: Deprotection and Cyclization

Objective: Remove the Boc group and force intramolecular ring closure.

  • Deprotection: Dissolve the intermediate from Step 1 in DCM (0.1 M). Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 2 hours until Boc removal is complete (monitor by LC-MS).

  • Concentration: Remove solvent and excess TFA under reduced pressure. Azeotrope with toluene (2x) to remove trace acid.

  • Cyclization: Dissolve the crude ammonium trifluoroacetate salt in anhydrous Methanol (0.1 M).

  • Basification: Add Triethylamine (

    
    )  (5.0 equiv) to neutralize the salt and promote nucleophilic attack.
    
  • Reflux: Heat the solution to reflux (65°C) for 12–24 hours.

    • Mechanism:[2][3] The primary amine (formerly Boc-protected) attacks the methyl ester of the sarcosine moiety, releasing methanol and closing the ring.

  • Workup: Concentrate the reaction mixture. Redissolve in DCM/iPrOH (3:1) and wash with minimal water.

  • Final Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH 95:5) affords the pure (6S)-4,6-dimethylpiperazin-2-one .

Analytical Characterization & QC

To validate the synthesis, compare your data against these standard parameters.

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (CDCl3)

1.25 (d, 3H)
C6-Methyl (Doublet confirms coupling to C6-H)

2.35 (s, 3H)
N4-Methyl (Singlet)

2.95 (d, 1H), 3.20 (d, 1H)
C3-H2 (AB system, diastereotopic protons)

6.50 (br s, 1H)
N1-H (Amide proton)
Chiral HPLC Chiralpak AD-H or OD-HSeparation of (6R) and (6S) enantiomers
Optical Rotation

negative for (6S)
Confirms absolute stereochemistry

Troubleshooting & Optimization (Voice of Experience)

IssueProbable CauseCorrective Action
Low ee% (Racemization) Basic conditions during imine formation.Ensure the aldehyde is high purity. Use ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

strictly. Keep the imine formation time short (<1h) before reduction.
Incomplete Cyclization Steric hindrance or insufficient heat.Switch solvent to Ethanol or Toluene (higher boiling point). Use a stronger base like NaOMe (catalytic) in MeOH.
Diketopiperazine formation Wrong starting materials (e.g., dimerizing).Ensure you are using the diamine-ester intermediate. Diketopiperazines form if you react two amino acids directly. This protocol avoids that by using a diamine backbone.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[2] Organic Letters, 4(7), 1201–1204.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Naydenova, E. D., et al. (2008). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Bioorganic & Medicinal Chemistry, 16(16), 7587-7591.

Sources

Application

Preparation of 4,6-dimethylpiperazin-2-one hydrochloride salt

Executive Summary This technical guide details the regioselective synthesis of 4,6-dimethylpiperazin-2-one hydrochloride , a critical heterocyclic scaffold used in the development of kinase inhibitors and GPCR ligands. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 4,6-dimethylpiperazin-2-one hydrochloride , a critical heterocyclic scaffold used in the development of kinase inhibitors and GPCR ligands. Unlike symmetric piperazines, the 4,6-dimethyl analog requires precise control over regiochemistry during the cyclization of the 1,2-diamine precursor with an


-halo ester.

This protocol utilizes a one-pot condensation-cyclization sequence starting from 1-(methylamino)propan-2-amine and ethyl chloroacetate. We prioritize a thermodynamic control strategy to ensure the correct placement of the methyl substituents, followed by a non-aqueous salt formation to yield the stable hydrochloride form.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The structural integrity of 4,6-dimethylpiperazin-2-one relies on the specific orientation of the starting diamine, 1-(methylamino)propan-2-amine (also known as


-methyl-1,2-diaminopropane), during the reaction with ethyl chloroacetate.
  • Target Structure:

    • N1 (Lactam): Unsubstituted (H).

    • C2: Carbonyl (C=O).

    • N4: Methylated (Me).[1]

    • C6: Methylated (Me).[1]

  • Mechanistic Logic: To achieve the "6-methyl" substitution, the carbon adjacent to the lactam nitrogen (N1) must carry the methyl group. This implies that the primary amine (

    
    ) of the diamine backbone—located at the chiral center of the propyl chain—must attack the ester carbonyl to form the amide bond. Conversely, the secondary amine  (
    
    
    
    ) must attack the alkyl chloride to form the tertiary amine at position 4.
    • Note: If the secondary amine attacks the ester, the resulting product would be 1,5-dimethylpiperazin-2-one. We control this via steric differentiation and nucleophilicity profiles; the primary amine is generally more nucleophilic toward the carbonyl (acylation) in basic alcoholic media, while the secondary amine is a superior nucleophile for the

      
       displacement of the chloride.
      
Reaction Pathway Diagram

Synthesis_Pathway Start1 1-(methylamino)propan-2-amine (Diamine Precursor) Inter1 Intermediate A: Linear Amide Formation (Acylation at NH2) Start1->Inter1 EtOH, 0°C to RT Selective Acylation Start2 Ethyl Chloroacetate (Electrophile) Start2->Inter1 Inter2 Intermediate B: Ring Closure (Intramolecular SN2) Inter1->Inter2 NaOEt, Reflux Cyclization ProductBase 4,6-Dimethylpiperazin-2-one (Free Base) Inter2->ProductBase -NaCl, -EtOH ProductSalt Target: 4,6-Dimethylpiperazin-2-one HCl ProductBase->ProductSalt HCl (g) in Dioxane/EtOAc

Figure 1: Reaction logic flow from precursors to the final hydrochloride salt, highlighting the critical cyclization steps.

Detailed Protocol

Materials & Reagents
ReagentCAS NumberEquiv.[2][3][4][5]Role
1-(Methylamino)propan-2-amine 51086-22-71.0Core Scaffold
Ethyl Chloroacetate 105-39-51.1Cyclizing Agent
Sodium Ethoxide (21% in EtOH) 141-52-62.2Base/Scavenger
Ethanol (Absolute) 64-17-5SolventReaction Medium
HCl (4M in Dioxane) 7647-01-01.5Salt Formation
Ethyl Acetate 141-78-6SolventWorkup/Precipitation
Experimental Procedure

Step 1: Controlled Addition (Acylation Phase)

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge: Add 1-(methylamino)propan-2-amine (5.0 g, 56.7 mmol) and absolute ethanol (50 mL) to the flask.

  • Cool: Submerge the flask in an ice-water bath to reach an internal temperature of 0–5 °C.

  • Addition: Dilute ethyl chloroacetate (7.64 g, 62.4 mmol) in ethanol (20 mL). Add this solution dropwise over 45 minutes.

    • Critical Control Point (CCP): Maintain temperature <10 °C to prevent uncontrolled polymerization or double-alkylation.

  • Equilibration: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 2 hours.

Step 2: Cyclization (Alkylation Phase)

  • Base Addition: Slowly add sodium ethoxide solution (21 wt% in EtOH, 42 mL, ~125 mmol) to the reaction mixture.

  • Reflux: Equip a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6–8 hours.

    • Mechanism:[6][7][8][9] The base neutralizes the HCl generated and deprotonates the secondary amine, facilitating the intramolecular

      
       attack on the alkyl chloride to close the ring [1].
      
  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the linear intermediate and the appearance of a polar, UV-active spot (often requires iodine stain for visualization).

Step 3: Workup and Isolation of Free Base

  • Filtration: Cool the mixture to RT. A white precipitate (NaCl) will form. Filter off the solids through a Celite pad.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous yellow oil.

  • Extraction (Optional but Recommended): Dissolve the oil in DCM (50 mL), wash with minimal brine (10 mL) to remove residual inorganic salts, dry over

    
    , and reconcentrate.
    

Step 4: Salt Formation (The Hydrochloride)

  • Dissolution: Dissolve the crude oily free base in Ethyl Acetate (30 mL). If the oil is not fully soluble, add a minimum amount of Ethanol (2-5 mL).

  • Acidification: Cool the solution to 0 °C. Dropwise add 4M HCl in Dioxane (approx. 20 mL) with vigorous stirring.

  • Precipitation: A white to off-white solid should precipitate immediately. Stir at 0 °C for 30 minutes to maximize yield.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold Ethyl Acetate (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove colored impurities.
  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Validation & Quality Control

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 220–225 °C (decomposition).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.35 (d, 3H, 
      
      
      
      Hz, C6-Me )
    • 
       2.95 (s, 3H, N4-Me )
      
    • 
       3.40–3.60 (m, 2H, C5-
      
      
      
      )
    • 
       3.85 (d, 1H, C3-
      
      
      
      )
    • 
       4.05 (d, 1H, C3-
      
      
      
      )
    • 
       4.20 (m, 1H, C6-H)
      
    • Note: The C3 protons may appear as an AB system due to the adjacent chiral center at C6.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete cyclizationExtend reflux time; ensure anhydrous conditions to prevent ester hydrolysis.
Sticky Gum (Salt) Excess water or alcoholRecrystallize from Isopropanol/Ethanol. Use anhydrous HCl in ether/dioxane.
Wrong Isomer Regioselectivity failureVerify starting material is 1-(methylamino)propan-2-amine, not the symmetric mix. Maintain low temp during Step 1.

Safety & Handling

  • Ethyl Chloroacetate: Highly toxic and a lachrymator. Handle only in a functioning fume hood.

  • Diamines: Corrosive and skin sensitizers. Wear nitrile gloves and eye protection.

  • HCl in Dioxane: Fuming and corrosive. Avoid inhalation.

References

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Retrieved from .

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. PubMed. Retrieved from .

  • Preparation of dimethylpiperazine. Google Patents (US3029240A). Retrieved from .

  • Synthesis of piperazines. Organic Chemistry Portal. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of Cis-Trans Isomers of Dimethylpiperazinone

Welcome to the technical support center for the separation of cis- and trans-isomers of dimethylpiperazinone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of cis- and trans-isomers of dimethylpiperazinone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and quantifying these geometric isomers. The structural nuances between cis and trans isomers can lead to significant differences in their physicochemical properties and biological activities, making their effective separation a critical step in research and development.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the separation of dimethylpiperazinone isomers.

Problem 1: Poor or No Resolution of Cis and Trans Isomers on a C18 HPLC Column.

Q: I'm using a standard C18 column with a methanol/water gradient, but my cis and trans isomers of 2,5-dimethylpiperazinone are co-eluting or showing very poor separation. What's going wrong?

A: This is a common challenge. The subtle structural differences between cis and trans isomers often don't provide enough of a difference in hydrophobicity to be resolved on a standard C18 column alone. The planarity and dipole moment differences between the isomers are key to their separation.

Causality and Recommended Actions:

  • Enhance Shape Selectivity: The primary issue is likely the stationary phase's inability to discriminate between the three-dimensional shapes of the isomers.[3]

    • Solution: Switch to a stationary phase with greater shape selectivity. Phenyl-hexyl or biphenyl phases can offer π-π interactions that differentiate between the isomers. For more challenging separations, a pentafluorophenyl (PFP) phase can provide a combination of hydrophobic, π-π, and dipole-dipole interactions.[4]

  • Optimize Mobile Phase Composition:

    • Modifier Choice: Acetonitrile often provides different selectivity compared to methanol due to its different solvent properties. Try substituting methanol with acetonitrile or using a mixture of both.

    • pH Adjustment: The ionization state of the piperazinone ring can influence its interaction with the stationary phase. Experiment with adjusting the mobile phase pH using a buffer (e.g., phosphate or acetate) or an additive like formic acid or trifluoroacetic acid (0.1%). Small pH changes can significantly alter retention and selectivity.[5][6]

  • Temperature Effects:

    • Action: Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes improving resolution. Try running the separation at both lower (e.g., 25°C) and higher (e.g., 40°C) temperatures.

Problem 2: Difficulty in Scaling Up a Separation from Analytical to Preparative HPLC.

Q: I have a good analytical HPLC method for separating my dimethylpiperazinone isomers, but when I try to scale it up to a preparative scale, I lose all resolution. What adjustments do I need to make?

A: Scaling up a separation is not always a linear process. The loss of resolution is often due to overloading the column and non-ideal fluid dynamics at a larger scale.

Causality and Recommended Actions:

  • Column Overload: The most common reason for loss of resolution is mass overload.

    • Solution: Perform a loading study on your preparative column. Start with a small injection and incrementally increase the sample mass until you see a significant decrease in resolution. This will determine the maximum sample load for your column under your specific conditions.

  • Flow Rate and Gradient Profile:

    • Action: The linear flow rate should be kept consistent between the analytical and preparative columns. You will need to adjust the volumetric flow rate to account for the larger diameter of the preparative column. The gradient profile should also be scaled appropriately.

  • Stationary Phase and Particle Size:

    • Consideration: Preparative columns often have a larger particle size to reduce backpressure. This will inherently lead to lower efficiency compared to your analytical column. Be realistic about the achievable resolution. If baseline separation is lost, you may need to accept a lower purity cut or re-optimize the method on the preparative column.

Problem 3: Suspected On-Column Isomerization.

Q: I'm observing a small, unexpected peak eluting near my main isomer peak, and I suspect on-column isomerization. How can I confirm this and prevent it?

A: On-column isomerization can occur if the mobile phase conditions or stationary phase are too harsh. The piperazinone ring can be susceptible to epimerization under certain conditions.

Causality and Recommended Actions:

  • Confirming Isomerization:

    • Action: Collect the fraction of the main peak and re-inject it into the HPLC. If the small peak reappears, this is strong evidence of on-column isomerization.

    • Action: Vary the residence time on the column by changing the flow rate. A longer residence time (slower flow rate) that results in a larger impurity peak suggests on-column conversion.

  • Preventing Isomerization:

    • Mobile Phase pH: Avoid strongly acidic or basic mobile phases. Operate within a pH range of 3-7 if possible.

    • Temperature: High temperatures can accelerate isomerization. Try running the separation at a lower temperature.

    • Stationary Phase: Some stationary phases can have active sites that promote isomerization. Test a different, well-end-capped stationary phase.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of dimethylpiperazinone?

A1: The most common and effective methods are chromatographic techniques.[7]

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC can be used. Method development is key to finding the right combination of stationary phase and mobile phase to achieve separation.[5][8]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, often providing faster and more efficient separations for isomers.[9][10][] It uses supercritical CO2 as the primary mobile phase, which is less viscous and allows for higher flow rates.

  • Gas Chromatography (GC): If the dimethylpiperazinone derivative is sufficiently volatile and thermally stable, GC can be a high-resolution option.[7]

  • Fractional Crystallization: In some cases, the isomers may have different solubilities in a particular solvent, allowing for separation by fractional crystallization.[7][12]

Q2: How can I confirm the identity of the cis and trans isomer peaks?

A2: Peak identification requires spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for assigning cis and trans stereochemistry.[13] The coupling constants and chemical shifts of the protons on the piperazinone ring will be distinct for each isomer.[14][15][16]

  • Mass Spectrometry (MS): While MS alone cannot typically distinguish between geometric isomers because they have the same mass, it can be coupled with a separation technique (LC-MS or GC-MS) to confirm the mass of the eluting peaks.[1] Tandem MS (MS/MS) may sometimes reveal subtle differences in fragmentation patterns.

Q3: Is a chiral column necessary to separate these geometric isomers?

A3: Not necessarily. Cis and trans isomers are diastereomers (if the molecule also contains a chiral center) or geometric isomers, not enantiomers. Therefore, an achiral stationary phase is often sufficient for separation.[17][18] However, some chiral stationary phases can exhibit excellent selectivity for geometric isomers due to their unique three-dimensional structures and interaction sites.[7][19] If standard achiral columns fail, a chiral column can be a viable option to screen.

Q4: Can Supercritical Fluid Chromatography (SFC) offer advantages over HPLC for this separation?

A4: Yes, SFC can offer several advantages.

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency.[17]

  • Selectivity: SFC often provides different selectivity compared to HPLC, which can be beneficial for resolving closely related isomers.[9]

  • Solvent Consumption: SFC uses significantly less organic solvent, making it a "greener" and more cost-effective technique.[]

III. Experimental Protocols & Data

Protocol: HPLC Method Development for Dimethylpiperazinone Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating cis and trans isomers.

1. Initial Column and Mobile Phase Screening:

  • Columns:
  • Standard C18 (for baseline comparison)
  • Phenyl-Hexyl
  • Pentafluorophenyl (PFP)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% to 95% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Temperature: 30°C
  • Detection: UV at 210 nm

2. Optimization:

  • Once a column shows promising selectivity, optimize the gradient slope and duration to maximize resolution.
  • If co-elution persists, try substituting acetonitrile with methanol.
  • Experiment with different additives, such as trifluoroacetic acid or ammonium acetate, to alter selectivity.
Data Presentation: Typical Chromatographic Conditions
ParameterHPLC Method 1 (Reversed-Phase)SFC Method 1
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA: Supercritical CO2B: Methanol
Gradient/Isocratic Gradient: 10-50% B in 20 minIsocratic: 85% A, 15% B
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 35°C40°C
Back Pressure ~150 bar150 bar
Expected Elution cis isomer may elute before transElution order is method-dependent

Note: Elution order is dependent on the specific interactions and must be confirmed by spectroscopic analysis.

IV. Visualizing the Workflow

Diagram: HPLC Method Development Strategy

This diagram illustrates a logical workflow for developing a separation method for geometric isomers.

HPLC_Method_Development start Start: Cis/Trans Mixture screen_cols Screen Stationary Phases (C18, Phenyl, PFP) start->screen_cols selectivity_check Adequate Selectivity? screen_cols->selectivity_check optimize_gradient Optimize Gradient Profile (Slope & Time) selectivity_check->optimize_gradient Yes screen_solvents Screen Mobile Phase (ACN vs. MeOH) selectivity_check->screen_solvents No resolution_check Resolution > 1.5? optimize_gradient->resolution_check screen_solvents->screen_cols resolution_check->optimize_gradient No fine_tune Fine-Tune (Temp, Additives, pH) resolution_check->fine_tune Yes end Validated Method fine_tune->end

Caption: A systematic workflow for HPLC method development.

V. References

  • Ebinger, J. et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. Available at: [Link]

  • McCague, R. (n.d.). Crystallisation. McCague Scientific Consulting. Available at: [Link]

  • Patsnap. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Patsnap Eureka. Available at: [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. Available at: [Link]

  • Roman, I. et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Władyczyn, A. et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers. Available at: [Link]

  • LabRulez. (2020). New trends in liquid chromatography and their utilization in analysis of beer and brewery raw materials. Part 2. Determination of cis/trans- isomers. LabRulez LCMS. Available at: [Link]

  • Interchim. (n.d.). Method Development HPLC. Interchim. Available at: [Link]

  • ResearchGate. (2025). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate. Available at: [Link]

  • Shao, X. et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Hannah, J. (1980). Quantitative infrared determination of geometrical isomers through additive absorbance. Applied Spectroscopy. Available at: [Link]

  • Vertex Pharmaceuticals. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Vertex Pharmaceuticals Presentation.

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate. Available at: [Link]

  • Suta, F. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Aini, N. M. et al. (2007). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Jurnal Sains Kesihatan Malaysia. Available at: [Link]

  • Suta, F. et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Wiczling, P. et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE. Available at: [Link]

  • ScienceMadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. ScienceMadness Discussion Board. Available at: [Link]

  • Singh, M. et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (2003). Method for separating geometrical isomer. Google Patents. Available at:

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. TutorChase. Available at: [Link]

  • MDPI. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. Available at: [Link]

  • Teachy.ai. (n.d.). Summary of Geometric Isomerism: Concepts and Applications. Teachy.ai. Available at: [Link]

  • Miteva, D. et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available at: [Link]

  • Harada, N. et al. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Al-Rimawi, F. et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Iranian Chemical Society. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Engineered Science Publisher. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. ES Chem. Sustain.. Available at: [Link]

  • Bruckner, H. et al. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. Available at: [Link]

  • Google Patents. (1989). Separation of diastereomers by extractive distillation. Google Patents. Available at:

  • Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

  • Landolsi, Y. & Abid, Y. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum. Available at: [Link]

  • YouTube. (2023). Cis or Trans? How to differentiate by NMR?. YouTube. Available at: [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. Chromatography Forum. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]

  • Google Patents. (2005). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. Google Patents. Available at:

  • International Journal of Trend in Scientific Research and Development. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • MDPI. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI. Available at: [Link]

  • Engineered Science Publisher. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science Publisher. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Piperazinone Synthesis

Topic: Overcoming Racemization During Piperazinone Synthesis Ticket ID: #PIP-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Piperazinone Synthesis Technical Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Racemization During Piperazinone Synthesis Ticket ID: #PIP-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Piperazinone Synthesis Technical Support Center. You are likely here because your chiral 2-oxopiperazine (piperazinone) scaffold has lost its optical purity. Whether you are synthesizing constrained peptidomimetics or specific kinase inhibitors, the piperazinone ring formation is a high-risk step for racemization.

This guide treats your synthesis as a system to be debugged. We focus on the two most common synthetic routes: Stepwise Cyclization (N-alkylation) and Multicomponent Assembly (Ugi-Post-Condensation) .

Module 1: The Mechanistic Root Cause (Diagnostics)

Before optimizing, you must identify how you are losing chirality. In piperazinone synthesis, racemization typically occurs via two distinct pathways.

Pathway A: The Azlactone (Oxazolone) Trap
  • When it happens: During the activation of the carboxylic acid before or during the coupling that precedes ring closure.

  • Mechanism: The activated carbonyl oxygen attacks the amide backbone, forming a 5-membered oxazolone ring. The

    
    -proton on this ring is highly acidic (
    
    
    
    ), allowing rapid equilibration between enantiomers.
  • Diagnosis: If your linear precursor is already racemic before cyclization, this is the cause.

Pathway B: Base-Mediated Enolization (Direct Abstraction)
  • When it happens: During the base-induced cyclization step (ring closure) to form the piperazinone.

  • Mechanism: To close the ring, you often use a base (e.g., DBU, NaH) to attack an ester or leaving group. This base can abstract the

    
    -proton, forming a planar enolate. Upon reprotonation, chirality is scrambled.
    
  • Diagnosis: If your linear precursor is pure, but the final cyclized product is racemic.

RacemizationPathways Start Chiral Amino Acid Derivative Activation Activation (e.g., HATU/DIPEA) Start->Activation Oxazolone Azlactone Intermediate (High Risk) Activation->Oxazolone Side Reaction (No Urethane PG) LinearPrecursor Linear Precursor Activation->LinearPrecursor Correct Path Oxazolone->LinearPrecursor Racemic Mixture Cyclization Base-Induced Cyclization LinearPrecursor->Cyclization Enolate Planar Enolate (Chirality Lost) Cyclization->Enolate Strong Base / High Temp Product Piperazinone Product Cyclization->Product Kinetic Control Enolate->Product Racemic

Figure 1: Critical control points for racemization during piperazinone assembly.

Module 2: Troubleshooting Synthetic Routes

Scenario A: Stepwise Synthesis (N-Alkylation Cyclization)

User Issue: "I synthesized the linear dipeptide ester, but when I treat it with base to close the ring, I get a 50:50 mixture."

The Fix: The thermodynamic drive to form the stable 6-membered lactam often overcomes the barrier to enolization. You must switch to Kinetic Control .

Protocol 1: Low-Temperature Cyclization

Instead of refluxing with a weak base, use a stronger base at a much lower temperature to effect rapid closure without allowing time for proton exchange.

  • Solvent: Dry THF (0.1 M concentration).

  • Temperature: Cool to -78°C (acetone/dry ice bath).

  • Base: Add LiHMDS (1.1 equiv) dropwise. Why? LiHMDS is bulky and less likely to act as a nucleophile, and at -78°C, the kinetic deprotonation of the amide NH is faster than the thermodynamic equilibration of the

    
    -carbon.
    
  • Quench: Quench rapidly with acidic buffer (e.g., 1M NaHSO

    
    ) while still cold.
    
Protocol 2: The "Safety-Catch" Method (Reductive Amination)

Avoid the amide coupling entirely for the ring closure.

  • Synthesize a dipeptide aldehyde or ketone.

  • Perform an intramolecular reductive amination.

    • Note: This preserves the chiral center because no enolizable carbonyl is adjacent to the chiral center during the critical bond-forming step.

Scenario B: The Ugi Multicomponent Route

User Issue: "I used the Ugi-4CR to make a piperazinone library. My yields are great, but the ee% is terrible."

The Fix: The classical Ugi reaction in methanol is notorious for racemization if the carboxylic acid component is chiral. The mechanism involves the formation of a reactive nitrilium ion.[1]

Protocol 3: The TFE/Low-Racemization Ugi

Methanol promotes proton exchange. Trifluoroethanol (TFE) stabilizes the ionic intermediates via hydrogen bonding, accelerating the reaction and reducing the window for racemization.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Solvent Methanol (MeOH)2,2,2-Trifluoroethanol (TFE)
Concentration 1.0 M0.5 M (Higher conc. favors kinetics)
Pre-formation Mix all 4 at oncePre-form Imine (Amine + Aldehyde) for 2h over MgSO

Acid Component Free Amino AcidN-Protected Amino Acid (Fmoc/Boc)

Step-by-Step:

  • Dissolve aldehyde (1.0 eq) and amine (1.0 eq) in TFE containing anhydrous MgSO

    
    . Stir 2h at RT.[2]
    
  • Add the chiral carboxylic acid (1.0 eq) and isocyanide (1.0 eq).

  • Stir at 0°C for the first 4 hours, then allow to warm to RT.

  • Validation: TFE is less basic than MeOH, preventing the solvent itself from acting as a proton shuttle.

Module 3: Reagent Selection Guide

If you must use standard coupling (e.g., to make the linear precursor), your choice of reagents dictates the "Azlactone Risk."

Coupling Reagent Hierarchy
Reagent ClassRisk LevelRecommendationMechanism of Safety
HATU / HBTU 🔴 HighAvoid for chiral fragment coupling.Creates highly activated species that rapidly cyclize to azlactones in the presence of base.
EDC / HOBt 🟡 MediumStandard use.HOBt forms an active ester that is reactive enough to couple but stable enough to resist oxazolone formation.
COMU / Oxyma 🟢 LowPreferred. Oxyma (ethyl cyanohydroxyiminoacetate) is superior to HOBt in suppressing racemization due to its lower acidity (

4.60).
T3P 🟢 LowExcellent alternative.Propylphosphonic anhydride (T3P) works in low-base conditions and does not generate liberated acid byproducts.
Base Selection: The Steric Shield

Never use TEA (Triethylamine) for chiral couplings; it is small enough to abstract the


-proton.
  • Standard: DIPEA (Hünig's Base) - Better, but still risky with sensitive substrates (e.g., Phenylglycine).

  • Gold Standard: 2,4,6-Collidine (TMP) .[2] It is highly hindered and non-nucleophilic. It acts as a proton scavenger without interacting with the chiral center.

Module 4: Analytical Validation (Self-Validating System)

You cannot fix what you cannot measure. Optical rotation (


) is insufficient for modern synthesis; it does not detect small amounts of racemate and can be influenced by impurities.
The "Epimer Standard" Protocol

To trust your enantiomeric excess (ee%) data, you must prove your method can separate the isomers.

  • Intentional Racemization: Take a small aliquot of your pure chiral starting material.

  • Force Degradation: Dissolve in DMF with 20% DBU and heat to 80°C for 1 hour. This guarantees racemization.

  • Synthesize the "Wrong" Product: Run your synthesis with this racemic material to create a standard containing both

    
     and 
    
    
    
    piperazinones.
  • Method Development: Develop your Chiral HPLC/SFC method using this racemic mix. Once you have baseline separation (Resolution

    
    ), inject your "pure" sample.
    
    • If you see a single peak: You have successfully suppressed racemization.

    • If you see a small shoulder: Calculate ee% and return to Module 2.

FAQ: Frequently Asked Questions

Q: Does the position of the chiral center on the piperazinone ring matter? A: Yes. The C3 position (derived from the amino acid


-carbon) is the most labile because it is flanked by the amide nitrogen and the carbonyl. Substituents at C5 or C6 are generally stable unless subjected to extreme conditions.

Q: I am using microwave irradiation to speed up the reaction. Is this safe? A: Proceed with extreme caution. While microwaves accelerate coupling, the thermal spikes can overcome the activation energy for proton abstraction. If using microwave, use COMU/Oxyma and limit temperature to 50°C max.

Q: Can I use N-methyl amino acids? A: N-methyl amino acids are more prone to racemization because they form oxazolonium salts more readily than secondary amides. Use BTC (Bis(trichloromethyl)carbonate) or TFFH for coupling these difficult residues.

References

  • Mechanisms of Racemization in Peptide Synthesis Title: Epimerisation in Peptide Synthesis: A Review of the Mechanisms and Suppression Strategies Source: MDPI (Molecules) URL:[Link]

  • Ugi Reaction Optimization Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 4,6-dimethylpiperazin-2-one

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4,6-dimethylpiperazin-2-one. Crystallization is a powerful technique...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4,6-dimethylpiperazin-2-one. Crystallization is a powerful technique for achieving high purity, but its success hinges on a nuanced understanding of solubility, kinetics, and thermodynamics. This document provides in-depth troubleshooting guides, step-by-step protocols, and the scientific rationale behind each experimental choice.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of 4,6-dimethylpiperazin-2-one and related cyclic amides.

Q1: What is the best starting solvent for recrystallizing 4,6-dimethylpiperazin-2-one?

A1: There is no universal "best" solvent. The ideal solvent is one in which 4,6-dimethylpiperazin-2-one is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][2][3] Given the structure of 4,6-dimethylpiperazin-2-one (a cyclic amide), polar solvents are a logical starting point.[4] A good initial screening panel would include ethanol, isopropanol, acetonitrile, and ethyl acetate.[4] If a single solvent doesn't provide the desired solubility profile, a mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, should be investigated.[1][5]

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A2: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[6] This often happens if the cooling rate is too fast, the solution is too concentrated, or the boiling point of the solvent is too close to the melting point of your compound.[5][7] To resolve this, reheat the solution until the oil redissolves completely. Then, try one of the following:

  • Add a small amount of additional solvent to slightly decrease the concentration.[7]

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[5][7]

  • Consider a different solvent system with a lower boiling point.[5]

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

A3: This is likely a case of either using too much solvent or the solution being stuck in a supersaturated state.[7] Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5][8]

  • Seeding: If you have a small crystal of pure 4,6-dimethylpiperazin-2-one, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[5][8]

  • Reduce Solvent Volume: If the above methods fail, you likely have too much solvent.[7][8] Gently heat the solution and evaporate a portion of the solvent, then allow it to cool again.[5]

  • Ultra-Cooling: Place the flask in an ice bath or even a freezer for a short period to dramatically decrease solubility, which can often force crystallization to begin.[7]

Q4: My final product consists of very fine needles, which are difficult to filter and dry. How can I obtain larger, more robust crystals?

A4: The formation of needles is often a result of rapid crystal growth due to high levels of supersaturation.[9][10] To encourage the growth of larger, more well-defined crystals, you need to slow down the crystallization process.

  • Slower Cooling: A very slow, controlled cooling rate is the most effective method. This allows molecules to assemble into the crystal lattice in a more orderly fashion.

  • Reduce Supersaturation: Add a slightly larger volume of hot solvent than the minimum required for dissolution. While this may slightly reduce the overall yield, it lowers the supersaturation level upon cooling, favoring slower, higher-quality crystal growth.[8]

  • Solvent Choice: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures to find one that promotes the desired morphology.[9][10]

Q5: My yield is very low after recrystallization. How can I improve it?

A5: A low yield is typically caused by using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor.[8] To improve yield:

  • Use the Minimum Solvent: Be meticulous in using only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Thorough Cooling: Ensure the crystallized solution is thoroughly chilled in an ice bath before filtration. This maximizes the amount of product that precipitates out of the solution.[11]

  • Wash Carefully: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[11]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving more complex crystallization challenges.

Problem 1: Persistent Oiling Out or Failure to Crystallize
Potential Cause Diagnostic Check Recommended Solution(s)
Excessive Supersaturation The solution becomes cloudy or oily almost immediately upon removal from heat.Reheat to redissolve, add 5-10% more solvent, and allow for very slow cooling (e.g., in a dewar or insulated container).[5][8]
Impurities Present The oil has a different color or consistency than the expected pure compound.Consider a pre-purification step like passing through a short plug of silica gel. Some impurities can inhibit crystallization.
Incorrect Solvent System The compound's melting point is lower than or close to the solvent's boiling point.Select a solvent with a lower boiling point.[5] For mixed-solvent systems, ensure the two solvents are fully miscible at all temperatures.[5]
No Nucleation Sites The solution remains clear and mobile even after significant cooling.Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[5][8]
Problem 2: Poor Crystal Quality (Needles, Plates, or Aggregates)
Potential Cause Diagnostic Check Recommended Solution(s)
Rapid Crystal Growth Crystals form very quickly upon cooling.Decrease the rate of cooling. Ensure the flask is not in a draft. Using a slightly larger volume of solvent can also slow growth.[8]
Solvent-Molecule Interaction The compound consistently forms needles from a particular solvent.Change the solvent or solvent system. The interaction between the solvent and the growing crystal faces can dictate the final morphology.[9][10]
High Impurity Level Crystals appear clumped or discolored.High levels of impurities can disrupt the crystal lattice. Consider a second recrystallization or an alternative purification method like column chromatography first.
Agitation During Growth The flask was disturbed or stirred during the cooling phase.Allow the solution to cool completely undisturbed. Agitation promotes rapid nucleation, leading to many small crystals instead of fewer large ones.[5]
Crystallization Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting common crystallization issues.

G start Start with Cooled Solution check_crystals Are Crystals Present? start->check_crystals check_quality Evaluate Crystal Quality (Size, Shape, Purity) check_crystals->check_quality  Yes check_oil Is it an Oil? check_crystals->check_oil  No is_good_quality Is Quality Acceptable? check_quality->is_good_quality collect Collect Crystals via Filtration is_good_quality->collect  Yes troubleshoot_quality Troubleshoot Morphology: - Slower Cooling - Change Solvent - Reduce Supersaturation is_good_quality->troubleshoot_quality  No (e.g., Needles, Oily) end_success End (Purified Product) collect->end_success reheat_dissolve Reheat to Dissolve troubleshoot_quality->reheat_dissolve reheat_dissolve->start troubleshoot_oil Troubleshoot Oiling Out: - Add More Solvent - Cool Slower - Change Solvent check_oil->troubleshoot_oil  Yes induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution check_oil->induce  No (Clear Solution) troubleshoot_oil->reheat_dissolve induce->start G start Start: Crude 4,6-dimethylpiperazin-2-one test_solubility Test Solubility in a Panel of Solvents at RT (e.g., EtOH, Acetone, EtOAc, H2O) start->test_solubility insoluble_rt Is Compound Insoluble or Sparingly Soluble at RT? test_solubility->insoluble_rt heat_solvent Heat the Mixture to Boiling insoluble_rt->heat_solvent Yes soluble_rt Compound is Soluble at RT. This is a 'Good' Solvent. insoluble_rt->soluble_rt No soluble_hot Does it Dissolve when Hot? heat_solvent->soluble_hot cool_check Cool to RT. Do Crystals Form? soluble_hot->cool_check Yes insoluble_hot Still Insoluble when Hot. Discard as a single solvent. soluble_hot->insoluble_hot No good_solvent SUCCESS: Use this for Single-Solvent Crystallization cool_check->good_solvent Yes no_crystals No Crystals or Oiling Out. Consider a different solvent. cool_check->no_crystals No no_crystals->test_solubility insoluble_hot->test_solubility find_antisolvent Find a Miscible 'Poor' Solvent (Anti-Solvent) in which the compound is insoluble. soluble_rt->find_antisolvent antisolvent_found SUCCESS: Use this pair for Anti-Solvent Crystallization find_antisolvent->antisolvent_found

Caption: A systematic workflow for selecting an appropriate crystallization solvent.

Data Summary

Table 1: Properties of Common Crystallization Solvents

This table provides a reference for selecting solvents based on their physical properties. Polarity is a key indicator for dissolving polar compounds like cyclic amides.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Highly polar. Good for polar compounds, often used as an anti-solvent. [5]
Ethanol7824.5Polar protic. Good general-purpose solvent for many organics. [4]
Acetonitrile8237.5Polar aprotic. Can be very effective for amides. [4]
Acetone5620.7Polar aprotic. Volatile, good for dissolving many compounds. [4]
Ethyl Acetate776.0Medium polarity. Often used in solvent pairs with non-polar solvents. [5]
Dichloromethane409.1Low polarity but can dissolve a wide range of compounds. Very volatile.
Hexanes~691.9Non-polar. Primarily used as an anti-solvent for polar compounds. [5]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]

  • Crystal growth and morphology control of needle-shaped organic crystals - RSC Publishing. Available at: [Link]

    • Crystallization. Available at: [Link]

  • Crystal growth and morphology control of needle-shaped organic crystals - University of Galway Research Repository. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]

  • Controlling the Morphologies of Isomorphous Single Crystals: From Symmetrical Double-Decker Flowers to Hexagonal Prisms - ChemRxiv. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Control of Crystal Size Distribution and Polymorphs in the Crystallization of Organic Compounds | Request PDF - ResearchGate. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • A method to crystallize substances that oil out - ResearchGate. Available at: [Link]

  • Fat crystallization process - Google Patents.
  • Crystallization modifiers in lipid systems - PMC - NIH. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Crystallization-induced properties from morphology-controlled organic crystals - PubMed. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. Available at: [Link]

  • Solutions to Common Crystal Growing Problems - Science Notes. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]

  • Purification of piperazine - Google Patents.
  • Crystal Structure of 4,6Dimethyl2-[4-(2,3-dichlorophenyl)piperazin-1-ylmethyl]isothiazolo[5,4-b]pyridin-3(2H)-one - ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available at: [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
  • Method for producing cyclic amide - Google Patents.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and ... - PMC. Available at: [Link]

  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC. Available at: [Link]

  • 1,4-Dimethylpiperazine-2,3-dione - PMC. Available at: [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Chiral Separation of Piperazinones: A Comparative Strategy Guide

Executive Summary Piperazinones are privileged scaffolds in medicinal chemistry, frequently serving as peptidomimetics and core structures in kinase inhibitors. However, their physicochemical properties—specifically the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazinones are privileged scaffolds in medicinal chemistry, frequently serving as peptidomimetics and core structures in kinase inhibitors. However, their physicochemical properties—specifically the combination of a polar amide backbone, a basic amine center, and conformational flexibility—render traditional Normal Phase (NP) chiral screening inefficient.

This guide challenges the "Normal Phase First" dogma. It objectively compares the traditional Hexane-based approach against Polar Organic Mode (POM) and Immobilized Polysaccharide Phases , demonstrating why the latter offers superior solubility, peak shape, and MS-compatibility for piperazinone derivatives.

The Challenge: Why Piperazinones Fail in Standard Screens

Before selecting a column, one must understand the analyte.[1] Piperazinones present a specific "Chromatographic Triad" of difficulty:

  • Solubility Mismatch: Piperazinones are often highly polar. Dissolving them in Hexane/IPA (Standard NP) often requires DCM, which can strip coated chiral phases.

  • Basic Tailing: The secondary or tertiary amine at the N1 or N4 position interacts strongly with residual silanols on the silica support, leading to severe peak tailing (

    
    ).
    
  • Amide Self-Association: The lactam (amide) creates strong intermolecular hydrogen bonds, leading to peak broadening if the mobile phase is not sufficiently protic.

Strategic Comparison: Selecting the Right Tool

Mobile Phase Strategy: Normal Phase (NP) vs. Polar Organic Mode (POM)

The most critical decision is not the column, but the mode .

FeatureNormal Phase (NP) Polar Organic Mode (POM) Verdict for Piperazinones
Composition Hexane / Alcohol (IPA or EtOH)100% ACN, MeOH, or mixtures + Acid/BasePOM Wins
Solubility Poor for polar piperazinones.[2] Requires DCM.Excellent. Matches synthesis solvents.POM Wins
Ionization Control Difficult. Additives often precipitate.Easy. Acid/Base additives are fully soluble.POM Wins
MS Compatibility Poor (Hexane is dangerous in ESI source).Excellent (Volatile solvents).POM Wins
Selectivity Driven by H-bonding.Driven by H-bonding + Dipole-Dipole + Inclusion.POM Wins (Sharper peaks)
Stationary Phase Comparison: Coated vs. Immobilized

While coated phases (e.g., AD-H, OD-H) are the historical standard, immobilized phases (e.g., IA, IC) are essential for piperazinones to allow for "forbidden" solvents if solubility remains an issue.

  • Recommendation: Start with Immobilized Amylose (IA) or Cellulose (IC) derivatives to allow the use of aggressive co-solvents (THF, DCM) if POM fails.

Representative Performance Data

The following table summarizes typical separation factors (


) and resolution (

) observed when screening a generic N-protected piperazinone derivative across different modes.

Data synthesized from comparative methodology studies on chiral lactams.

Stationary PhaseMobile Phase ModeMobile Phase Composition

(Selectivity)

(Resolution)
Peak Shape (

)
Amylose-tris (3,5-dimethylphenylcarbamate) (AD-H) Normal PhaseHexane/IPA/DEA (80:20:0.1)1.121.4 (Partial)1.6 (Tailing)
Cellulose-tris (3,5-dimethylphenylcarbamate) (OD-H) Normal PhaseHexane/EtOH/DEA (90:10:0.1)1.050.8 (Co-elution)1.8 (Severe Tailing)
Immobilized Amylose (IA) Polar Organic ACN/MeOH/DEA (90:10:0.1) 1.35 3.2 (Baseline) 1.1 (Sharp)
Immobilized Cellulose (IC) Polar OrganicMeOH/DEA (100:0.1)1.222.1 (Baseline)1.2 (Good)

Analysis: The POM system (IA column with ACN/MeOH) outperforms NP significantly. The acetonitrile suppresses non-specific dipole interactions, while the methanol provides just enough protic character to solvate the amide backbone, resulting in sharper peaks and higher resolution.

Experimental Protocol: The "POM-First" Screening Workflow

Do not waste time with Hexane. Follow this self-validating protocol designed for polar, basic heterocycles.

Step 1: Sample Preparation
  • Dissolve sample at 1 mg/mL in Methanol .

  • Why? If it doesn't dissolve in MeOH, it won't run in POM. If it requires DMSO, inject low volumes (<5 µL) to avoid breakthrough.

Step 2: The Primary Screen (Polar Organic Mode)
  • Columns: Chiralpak IA, IB, IC, ID (or equivalents).

  • Mobile Phase A: 100% Acetonitrile + 0.1% Diethylamine (DEA) + 0.1% Formic Acid (if amphoteric).

  • Mobile Phase B: 100% Methanol + 0.1% DEA.

  • Isocratic Screen: Run 100% A, then 50/50 A/B, then 100% B.

  • Note: For basic piperazinones, 0.1% DEA (Diethylamine) or TEA (Triethylamine) is mandatory to mask silanols.

Step 3: Optimization (If )
  • Temperature: Lower temperature to 10°C. Chiral recognition is enthalpy-driven; lower T increases

    
    .
    
  • Additive Switch: If tailing persists, switch DEA to Ethanolamine . The hydroxyl group in ethanolamine can H-bond with the stationary phase, effectively "capping" active sites better than DEA.

Visualizing the Workflow & Mechanism

Diagram 1: The "POM-First" Decision Tree

This workflow minimizes solvent switching and maximizes success rates for piperazinones.

G Start Start: Piperazinone Sample Solubility Solubility Check: Dissolve in MeOH Start->Solubility ScreenPOM Screen 1: Polar Organic Mode (POM) 100% ACN + 0.1% DEA Columns: IA, IC, IG Solubility->ScreenPOM Soluble CheckRes Check Resolution (Rs) ScreenPOM->CheckRes Success Success: Rs > 1.5 Validate Method CheckRes->Success Yes Fail Rs < 1.5 or Tailing CheckRes->Fail No Optimize Optimization Loop: 1. Add 10-20% MeOH 2. Switch Additive (Ethanolamine) 3. Lower Temp (10°C) Fail->Optimize Partial Sep SwitchMode Switch to Reversed Phase (RP) Water/ACN/Buffer Fail->SwitchMode No Sep Optimize->CheckRes

Caption: A streamlined decision tree prioritizing Polar Organic Mode to avoid solubility issues common in Normal Phase.

Diagram 2: Chiral Recognition Mechanism

Understanding why separation occurs helps in troubleshooting. The piperazinone interacts via the amide backbone and the chiral cavity.

G CSP Polysaccharide CSP (Carbamate Linkage) Interaction1 H-Bonding (Amide-Carbamate) CSP->Interaction1 Interaction2 Dipole-Dipole (Stacking) CSP->Interaction2 Interaction3 Steric Inclusion (Chiral Cavity) CSP->Interaction3 Analyte Piperazinone Enantiomer Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3

Caption: The "Three-Point" interaction model required for chiral recognition: H-bonding, Dipole stacking, and Inclusion.

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Fronting Peaks Solubility issue or Column Overload.Dilute sample; Ensure sample solvent matches mobile phase (use POM).
Tailing Peaks Silanol interaction with basic amine.Increase DEA to 0.2%; Switch to Ethanolamine ; Use Immobilized phase (IA/IC).
Loss of Resolution Temperature too high.Reduce column oven to 10°C - 15°C.
Pressure Spike Precipitation of sample or additive.Verify solubility of additives (some salts precipitate in 100% ACN).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[Link]

  • Andersson, S. et al. "Chiral separation of basic drugs: The role of mobile phase additives in polar organic mode." Journal of Chromatography A, Vol. 1216, Issue 10. [Link]

  • Ye, Y.K. et al. "Enantiomeric separation of piperazine derivatives on polysaccharide-based chiral stationary phases." Journal of Separation Science. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,6-Dimethylpiperazin-2-one

Abstract: This guide provides a detailed analysis of the mass spectrometric fragmentation patterns of 4,6-dimethylpiperazin-2-one, a substituted cyclic amide of interest in synthetic chemistry and drug development.[1] We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed analysis of the mass spectrometric fragmentation patterns of 4,6-dimethylpiperazin-2-one, a substituted cyclic amide of interest in synthetic chemistry and drug development.[1] We compare the fragmentation behavior under two common ionization techniques: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). By elucidating the characteristic fragmentation pathways, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the structural identification and characterization of this and related piperazinone scaffolds. The discussion is grounded in established fragmentation mechanisms for heterocyclic amides and amines, supported by data from analogous structures.[2][3][4]

Introduction to Piperazinone Analysis

4,6-Dimethylpiperazin-2-one is a heterocyclic compound featuring a piperazinone core. This scaffold is a key intermediate in the synthesis of various active compounds.[1] Accurate structural confirmation is paramount in chemical synthesis and drug discovery, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the fragmentation pattern is critical for distinguishing isomers and identifying metabolites or degradation products. The choice of ionization method profoundly influences the resulting mass spectrum; high-energy techniques like EI induce extensive fragmentation useful for detailed structural fingerprinting, while softer methods like ESI are ideal for identifying the molecular species and performing controlled fragmentation (MS/MS) for targeted analysis.[5][6]

This guide will first outline the standard methodologies for acquiring EI and ESI mass spectra. Subsequently, it will present a detailed, comparative analysis of the predicted fragmentation pathways for 4,6-dimethylpiperazin-2-one under both ionization regimes, complete with visual diagrams and data tables.

Experimental Methodologies

The following protocols describe standard, self-validating systems for the analysis of small molecules like 4,6-dimethylpiperazin-2-one. The causality behind parameter selection is explained to ensure technical accuracy and reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI)

This method is chosen for its ability to handle volatile, thermally stable compounds and for the reproducible, library-searchable fragmentation patterns generated by EI.

Protocol:

  • Sample Preparation: Dissolve 1 mg of 4,6-dimethylpiperazin-2-one in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • GC Separation:

    • System: Agilent 8890 GC coupled to a 5977B MS.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. The choice of a 5% phenyl-methylpolysiloxane phase provides excellent separation for a broad range of analytes.

    • Injection: 1 µL injected in splitless mode to maximize sensitivity. Inlet temperature set to 250°C to ensure rapid volatilization.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes. This gradient ensures good separation from solvent and any potential impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy used for generating mass spectra, as it provides reproducible fragmentation patterns and is the basis for all major spectral libraries.[6]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300. This range comfortably covers the molecular ion (m/z 128) and all expected fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Electrospray Ionization (ESI)

This approach is ideal for less volatile compounds and provides control over the fragmentation process, allowing for targeted analysis of the protonated molecule.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water. Further dilute to 1 µg/mL with the initial mobile phase composition.

  • LC Separation:

    • System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column. C18 columns are excellent for retaining and separating moderately polar small molecules.

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation in positive ion mode ESI.[5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 minutes, hold for 1 min. Return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection (ESI-CID):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan from m/z 70 to 300 to identify the precursor ion ([M+H]⁺ at m/z 129).

    • MS2 Product Ion Scan: Select the precursor ion (m/z 129) for Collision-Induced Dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) using argon as the collision gas to generate a comprehensive fragmentation spectrum.

Fragmentation Pattern Analysis of 4,6-Dimethylpiperazin-2-one (MW: 128.09)

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy (70 eV) leads to the formation of a radical cation (M⁺• at m/z 128), which is energetically unstable and undergoes extensive fragmentation.[6] The fragmentation is driven by the presence of heteroatoms (N, O) and the cyclic structure. Key fragmentation mechanisms for amides and amines, such as alpha-cleavage, are expected to dominate.[7]

Key Predicted EI Fragments:

m/zProposed Ion StructureNeutral LossFragmentation Pathway
128[C₆H₁₂N₂O]⁺•-Molecular Ion (M⁺•)
113[C₅H₉N₂O]⁺•CH₃ (15 Da)α-cleavage: Loss of the methyl group from N4.
99[C₄H₇N₂O]⁺•C₂H₅ (29 Da)Ring cleavage with loss of an ethyl radical.
85[C₄H₉N₂]⁺•CHO (29 Da)Cleavage adjacent to the carbonyl group.
71[C₃H₅NO]⁺•C₃H₇N (57 Da)Retro-Diels-Alder (RDA) type cleavage of the ring.
58[C₃H₈N]⁺C₃H₄NO (70 Da)α-cleavage at C6, followed by ring opening and loss of the amide portion. Likely a stable iminium ion.
43[C₂H₅N]⁺•C₄H₇NO (85 Da)Cleavage of the N1-C6 and C3-N4 bonds.

Predicted EI Fragmentation Pathway Diagram:

EI_Fragmentation M M+• m/z 128 F113 [M-CH₃]+• m/z 113 M->F113 - •CH₃ F99 [M-C₂H₅]+• m/z 99 M->F99 - •C₂H₅ F85 [M-CHO]+• m/z 85 M->F85 - •CHO F71 [C₃H₅NO]+• m/z 71 M->F71 - C₃H₇N F43 [C₂H₅N]+• m/z 43 M->F43 - C₄H₇NO F58 [C₃H₈N]+ m/z 58 F113->F58 - C₂H₃O F85->F58 - CO

Caption: Predicted EI fragmentation pathway for 4,6-dimethylpiperazin-2-one.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, 4,6-dimethylpiperazin-2-one will readily form a protonated molecule, [M+H]⁺, at m/z 129. This even-electron ion is relatively stable. Fragmentation is induced via collision with an inert gas (CID), and the resulting pathways are primarily charge-directed, involving the loss of neutral molecules.[2][5] Cleavage of the amide C-N bond is a well-documented pathway for protonated amides.[4]

Key Predicted ESI-CID Fragments:

Precursor m/zProduct m/zProposed Ion StructureNeutral LossFragmentation Pathway
129112[C₆H₁₀NO]⁺NH₃ (17 Da)Loss of ammonia, likely involving the N4 nitrogen and hydrogens from adjacent carbons.
129101[C₅H₉N₂]⁺CO (28 Da)Loss of carbon monoxide from the amide group.
12986[C₄H₈NO]⁺C₂H₅N (43 Da)Cleavage of the amide bond (N1-C2) followed by ring opening and loss of methyl-ethylenimine.
12972[C₃H₆NO]⁺C₃H₇N (57 Da)Ring cleavage at N1-C2 and C3-N4 bonds.
12957[C₃H₇N]⁺•C₃H₅NO (72 Da)Formation of the protonated N-methylethylenediamine radical cation.

Predicted ESI-MS/MS Fragmentation Pathway Diagram:

ESI_Fragmentation MH [M+H]+ m/z 129 F112 [M+H - NH₃]+ m/z 112 MH->F112 - NH₃ F101 [M+H - CO]+ m/z 101 MH->F101 - CO F86 [C₄H₈NO]+ m/z 86 MH->F86 - C₂H₅N F72 [C₃H₆NO]+ m/z 72 F101->F72 - C₂H₅ F57 [C₃H₇N]+• m/z 57 F86->F57 - CHO

Caption: Predicted ESI-CID fragmentation pathway for 4,6-dimethylpiperazin-2-one.

Comparative Analysis: EI vs. ESI

The fragmentation of 4,6-dimethylpiperazin-2-one provides a clear example of how the ionization method dictates the resulting mass spectrum.

  • Molecular Ion Identification: The molecular ion is often weak or absent in the EI spectrum due to the high energy causing rapid fragmentation.[7] In contrast, the protonated molecule ([M+H]⁺) in the ESI spectrum is typically the base peak (most abundant ion) in the absence of CID, making molecular weight determination unambiguous.

  • Fragmentation Mechanism: EI fragmentation proceeds from a radical cation (odd-electron species), favoring homolytic cleavages like α-cleavage to produce radical and even-electron fragments.[6] ESI-CID fragmentation begins with an even-electron species ([M+H]⁺), and its pathways are dominated by the loss of stable, neutral molecules, resulting in other even-electron ions.

  • Fragment Ion Profile: EI produces a richer, more complex fragmentation pattern with many low-mass ions (e.g., m/z 58, 43), providing a detailed structural "fingerprint." ESI-CID spectra are often simpler, dominated by a few major product ions resulting from the most favorable neutral loss pathways (e.g., loss of CO or NH₃). This simplicity is advantageous for quantitative analysis using methods like Multiple Reaction Monitoring (MRM).

  • Diagnostic Value: The loss of a methyl radical (m/z 113) in EI is highly diagnostic for the methyl group at the N4 position. In ESI, the loss of a neutral molecule like methyl-ethylenimine (43 Da) to form the ion at m/z 86 provides strong evidence for the core piperazinone structure.

Conclusion

The mass spectrometric behavior of 4,6-dimethylpiperazin-2-one is highly dependent on the ionization technique employed. Electron Ionization provides a complex and detailed fragmentation pattern ideal for structural confirmation and library matching, characterized by prominent α-cleavage and ring fission fragments. Electrospray Ionization, coupled with tandem mass spectrometry, offers a controlled fragmentation pathway from a stable protonated precursor, yielding simpler spectra dominated by neutral losses that are ideal for molecular weight confirmation and sensitive quantification. A combined analytical approach, leveraging both EI and ESI techniques, provides the most comprehensive and confident structural elucidation for this and related heterocyclic compounds.

References

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Retrieved from ResearchGate. [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Abdel-Hay, K. M., El-Koussi, N. A., & Clark, C. R. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of chromatographic science, 53(7), 1149–1156. [Link]

  • Fagalde, F., & D'Accorso, N. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231. [Link]

  • Errazu, L. F., Fagalde, F., & D'Accorso, N. B. (2007). Mass spectrometry of aromatic cyclic imides and amides. Part I: electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. ARKIVOC, 2007(15), 183-196. [Link]

  • Jantos, R., Skopp, G., & Graw, M. (2007). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine-derived designer drugs in Ecstasy tablets and of food colorants in illicit drugs. GTFCh Symposium. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from ResearchGate. [Link]

  • da Silva, A. J. R., de Almeida, G. S. S., de Lacerda, D. I. V., de Souza, G. E. P., & de Souza, M. V. N. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(41), 23267–23275. [Link]

  • Tsoy, A. A., Glanz, V. M., & Leontyev, A. V. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1447. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). (Left) Broad-scan ESI spectra of the piperazine reaction. Retrieved from ResearchGate. [Link]

  • Corasiniti, V., et al. (2019). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 174, 565-574. [Link]

  • da Silva, A. J. R., de Almeida, G. S. S., de Lacerda, D. I. V., de Souza, G. E. P., & de Souza, M. V. N. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(41), 23267–23275. [Link]

  • ChemInform. (2010). Synthesis and Characterization of Piperazine-2,6-diones. ChemInform, 41(25). [Link]

  • ResearchGate. (n.d.). Main fragmentation pattern of the amides in EI-MS. Retrieved from ResearchGate. [Link]

  • SlidePlayer. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from SlidePlayer. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • NIST. (n.d.). 2,5-Piperazinedione. Retrieved from NIST WebBook. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Retrieved from Chemguide. [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from ResearchGate. [Link]

  • ChemRxiv. (2022). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Kuki, Á., Nagy, L., & Zsuga, M. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry, 36(8), 886–895. [Link]

  • de Sousa, C. P., et al. (2021). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica chimica acta, 523, 120387. [Link]

Sources

Validation

Comparative Guide: Piperazinone vs. Piperazine Scaffolds in Medicinal Chemistry

Executive Summary The transition from a piperazine (1,4-diazacyclohexane) to a piperazinone (2-oxopiperazine) scaffold represents a critical "tactic" in lead optimization. While piperazine is a privileged structure for G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from a piperazine (1,4-diazacyclohexane) to a piperazinone (2-oxopiperazine) scaffold represents a critical "tactic" in lead optimization. While piperazine is a privileged structure for GPCR ligands (particularly in CNS), it frequently suffers from high basicity-linked hERG toxicity and rapid oxidative metabolism.[1]

The piperazinone analog introduces an amide bond into the ring. This modification drastically alters the electronic landscape—reducing basicity, enforcing local planarity, and acting as a constrained peptidomimetic. This guide objectively compares these two scaffolds, providing experimental evidence to support the strategic substitution of piperazine with piperazinone to resolve specific ADME-Tox liabilities.

Part 1: Structural & Physicochemical Divergence

The biological differences between these scaffolds stem directly from their electronic and conformational distinctness.

Physicochemical Profile Comparison[1][2][3]
FeaturePiperazinePiperazinoneImpact on Drug Design
Basicity (pKa) Basic (N1 pKa ~9.8)Neutral/Weakly Basic (Amide N is non-basic)Piperazinone improves solubility in neutral pH but reduces cation-pi interactions.
H-Bonding 2 Acceptors / 2 Donors2 Acceptors / 1 Donor (Amide NH) / 1 Carbonyl AcceptorPiperazinone mimics the peptide bond (

), ideal for protease inhibitors.[1]
Conformation Flexible ChairSemi-Planar (Amide resonance)Piperazinone locks the conformation, reducing entropic penalty upon binding.[1]
LogP (Lipophilicity) Lower (Polar amine)Higher (Amide is less polar than ionized amine)Piperazinone often improves membrane permeability if the amine was over-ionized.[1]
The "Amide Effect" Visualization

The introduction of the carbonyl group creates resonance that delocalizes the nitrogen lone pair. This is the fundamental cause of the biological divergence.

G Pip Piperazine Scaffold (sp3 Hybridized N) Basicity High Basicity (pKa ~9.8) Pip->Basicity Lone pair available PipOne Piperazinone Scaffold (Amide Resonance) Pip->PipOne Oxidation / Substitution hERG High hERG Risk (Cation-pi interaction) Basicity->hERG Protonated N binds F656 Planarity Local Planarity (sp2 character) PipOne->Planarity Resonance Peptide Peptidomimetic (Mimics Beta-turn) Planarity->Peptide Structural Constraint

Figure 1: Mechanistic flow illustrating how the structural shift to piperazinone mitigates basicity-related risks (hERG) while enabling peptidomimetic properties.

Part 2: Biological Activity & Pharmacodynamics[4]

Piperazine: The GPCR Specialist

Piperazine is the gold standard for monoaminergic GPCRs (Dopamine D2, Serotonin 5-HT).

  • Mechanism: The protonated nitrogen (at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.[1]32) in the GPCR binding pocket.

  • Limitation: This same salt bridge capability makes it a frequent binder to the hERG potassium channel, leading to QT prolongation (cardiotoxicity).

Piperazinone: The Peptidomimetic & Enzyme Inhibitor

Piperazinone is preferred when targeting enzymes (proteases, kinases) or disrupting protein-protein interactions (PPIs) .[1]

  • Mechanism: The lactam (cyclic amide) mimics the geometry of a peptide bond but is resistant to proteolytic cleavage. It serves as a rigid scaffold to orient side chains (R-groups) into specific sub-pockets (S1, S2) of enzymes like Factor Xa or Thrombin.

  • Case Study (Factor Xa): In the development of anticoagulants, replacing a piperazine linker with a piperazinone often maintains potency while eliminating hERG liability because the neutral amide cannot form the high-affinity interaction with the hERG pore's aromatic residues.

Part 3: Experimental Validation Protocols

To objectively compare these scaffolds in your specific lead series, you must evaluate Metabolic Stability and hERG Safety .

Protocol A: Comparative Microsomal Stability Assay

Piperazines are susceptible to N-oxidation and N-dealkylation. Piperazinones generally show superior metabolic stability.

Materials:

  • Test Compounds (1 µM final conc.)

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein)

  • NADPH Regenerating System

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    
    

Expected Outcome:

  • Piperazine:[2][3][4][5][6][7][8][9][10][11] High clearance (

    
    ) due to CYP-mediated N-dealkylation.
    
  • Piperazinone:[1] Improved stability (

    
    ) due to the blocked metabolic soft spot.
    
Protocol B: hERG Binding (Radioligand Displacement)

Objective: Confirm if the piperazinone substitution successfully mitigated cardiotoxicity risk.

  • Cell Line: HEK293 stably expressing hERG K+ channels.

  • Ligand: [3H]-Dofetilide (known high-affinity hERG binder).

  • Assay:

    • Incubate membrane preparations with [3H]-Dofetilide (5 nM) and varying concentrations of Test Compound (0.1 nM – 10 µM).

    • Incubate for 60 mins at 25°C.

    • Harvest via vacuum filtration onto GF/B filters.

  • Data: Measure radioactivity. Calculate

    
    .
    
    • Target: Piperazinone analog should show

      
       (Safe).
      
    • Risk:[1][12] Piperazine analog often shows

      
       (Risk).[1]
      

Part 4: Synthesis Strategy (Decision Matrix)

When synthesizing these analogs, the chemistry diverges significantly.

  • Piperazine Synthesis: typically relies on Nucleophilic Substitution (

    
    )  or Reductive Amination.[6]
    
  • Piperazinone Synthesis: relies on Multicomponent Reactions (Ugi/Petasis) or intramolecular cyclization of amino acids.

Synthesis Start Target Scaffold Selection Decision Is the target a Peptidomimetic or hERG-sensitive? Start->Decision PathA NO: Use Piperazine (GPCR Ligands) Decision->PathA High Basicity Required PathB YES: Use Piperazinone (Protease Inhibitors) Decision->PathB Rigidity Required SynthA Method: Reductive Amination (Aldehyde + Amine + STAB) PathA->SynthA SynthB Method: Ugi 4-Component Reaction (Amine + Aldehyde + Acid + Isocyanide) PathB->SynthB

Figure 2: Synthetic decision matrix based on biological requirements.

Part 5: Strategic Recommendations

  • Use Piperazine when:

    • Targeting CNS receptors (Dopamine, Serotonin) where a basic amine is required for the pharmacophore.

    • Solubility is the primary issue (and hERG is not).

    • Synthetic speed is prioritized (cheap starting materials).

  • Switch to Piperazinone when:

    • hERG toxicity is identified in the piperazine lead. This is the #1 reason to switch.

    • Metabolic clearance is too high due to N-oxidation.

    • Targeting proteases (Factor Xa, Thrombin, HIV Protease) where the ring must mimic a peptide turn.

    • You need to rigidify the molecule to improve selectivity (entropy optimization).

References

  • BenchChem. A Comparative Analysis of the Biological Activity of Piperazine Isomers. (2025).[6][11][13] Retrieved from

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024).[3] Retrieved from

  • National Institutes of Health (PMC). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017).[14] Retrieved from

  • Journal of Medicinal Chemistry. Differentiation of ROMK potency from hERG potency in the phenacetyl piperazine series. (2016).[15] Retrieved from

  • MDPI. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023).[16] Retrieved from

Sources

Comparative

Metabolic stability comparison of methyl-substituted piperazinones

The following guide is designed for researchers and drug discovery professionals, focusing on the metabolic optimization of the piperazinone scaffold. Executive Summary The piperazinone scaffold (specifically piperazin-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug discovery professionals, focusing on the metabolic optimization of the piperazinone scaffold.

Executive Summary

The piperazinone scaffold (specifically piperazin-2-one) represents a critical evolution from the classical piperazine moiety, offering distinct hydrogen-bonding vectors and reduced basicity. However, like its fully saturated parent, it suffers from rapid oxidative clearance mediated by Cytochrome P450 (CYP) enzymes. This guide objectively compares the metabolic stability of unsubstituted piperazinones against their methyl-substituted regioisomers.

Key Insight: While the amide carbonyl confers some protection compared to piperazine, the ring carbons adjacent to the secondary/tertiary amine (N4) remain metabolic "soft spots." Strategic methylation at C5 or C6 significantly enhances microsomal stability by blocking alpha-carbon hydroxylation, whereas N-methylation often introduces a new clearance liability via N-demethylation.

Mechanistic Insight: The Metabolic Liability

To optimize this scaffold, one must understand the "why" behind its instability. The primary clearance mechanism for piperazinones is CYP450-mediated oxidative metabolism , specifically:

  • 
    -Carbon Hydroxylation:  CYP enzymes abstract a hydrogen atom from a carbon adjacent to the basic nitrogen (N4). This forms an unstable carbinolamine intermediate, which collapses into a ring-opened metabolite or an iminium species.
    
  • Electronic Influence: The C2-carbonyl group withdraws electron density, making the C3 position (alpha to carbonyl) less prone to oxidation. Consequently, the C5 and C6 positions (alpha to the basic amine N4) are the primary sites of metabolic attack.

Visualization: Metabolic Soft Spots

The following diagram illustrates the vulnerability of the scaffold and the logic behind methyl blocking.

PiperazinoneMetabolism Substrate Piperazin-2-one (Scaffold) C3 C3 Position (Protected by Carbonyl) Substrate->C3 Low Reactivity C5 C5 Position (MAJOR SOFT SPOT) Substrate->C5 High Reactivity C6 C6 Position (Secondary Soft Spot) Substrate->C6 CYP CYP450 (Oxidation) Instability Ring Opening / High Clearance CYP->Instability C5->CYP C6->CYP

Figure 1: Metabolic vulnerability map of the piperazin-2-one scaffold. Note the high reactivity of C5 due to its proximity to the basic amine (N4).

Comparative Analysis: Unsubstituted vs. Methyl-Substituted

This section compares three distinct structural classes based on experimental trends observed in microsomal stability assays (Human Liver Microsomes - HLM).

Class A: Unsubstituted Piperazinone
  • Structure: Core piperazin-2-one ring.

  • Performance: Generally exhibits High Intrinsic Clearance (

    
    ) .
    
  • Mechanism: Unhindered access of CYP enzymes to the C5/C6 axial hydrogens facilitates rapid hydroxylation.

  • Verdict: Often unsuitable for oral dosing without modification.

Class B: C-Methyl Substituted (C5 or C6)
  • Structure: Methyl group introduced at C5 or C6.

  • Performance: Low to Moderate

    
      (Significant Improvement).
    
  • Mechanism: The "Magic Methyl" effect.[1] The methyl group introduces steric hindrance, preventing the CYP heme iron from approaching the alpha-carbon. Furthermore, if the methyl is placed at the site of metabolism, it removes one abstractable hydrogen (if mono-substituted) or both (if gem-dimethyl).

  • Stereochemistry Note: Chiral C-methyls often show stereoselective metabolism; typically, one enantiomer is significantly more stable depending on the binding pocket of the specific CYP isoform (often CYP3A4 or CYP2D6).

Class C: N-Methyl Substituted (N4)
  • Structure: Methyl group on the basic nitrogen (N4).

  • Performance: Variable / High Liability .

  • Mechanism: While N-methylation increases lipophilicity (enhancing permeability), the N-methyl group itself becomes a "handle" for CYP-mediated N-demethylation . This reaction is often faster than ring oxidation, potentially increasing clearance rather than reducing it.

Comparative Data Summary

The table below synthesizes representative Intrinsic Clearance (


) data trends derived from scaffold optimization campaigns (e.g., BTK and GPCR inhibitor programs).
Compound ClassModificationHLM

(

L/min/mg)

(min)
Primary Metabolic Pathway
Unsubstituted None> 100 (High)< 15C5/C6 Hydroxylation
C-Methyl C5-Methyl 15 - 30 (Low) > 45 Steric Blockade (Stable)
C-Methyl C6-Methyl25 - 40 (Mod)30 - 45Partial Blockade
C-Methyl C3-Methyl> 80 (High)< 20Ineffective (C5 still exposed)
N-Methyl N4-Methyl> 150 (V. High)< 10N-Demethylation

Analyst Note: The C5-methyl analog consistently outperforms others because it blocks the most electron-rich site alpha to the basic nitrogen.

Experimental Protocol: Microsomal Stability Assay

To validate these comparisons in your own library, use the following standardized protocol. This workflow ensures data integrity and reproducibility.

Materials
  • Test Compounds: 10 mM DMSO stocks.

  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation : Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation : Spike test compound (final conc. 1

    
    M) into the microsomal mix. Incubate at 37°C for 5 minutes to reach thermal equilibrium.
    
  • Initiation : Add NADPH (1 mM final) to start the reaction. Crucial: Include a "minus NADPH" control to rule out chemical instability.

  • Sampling : At time points

    
     min, remove aliquots.
    
  • Quenching : Immediately dispense aliquot into ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis : Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation

Calculate the slope (


) of the natural log of remaining parent compound vs. time.



Visualization: Assay Logic

AssayWorkflow Start Compound (1 uM) + HLM Initiate Add NADPH (Start Reaction) Start->Initiate Sampling Time Points (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench with ACN (Stop Metabolism) Sampling->Quench Analysis LC-MS/MS (Quantify Parent) Quench->Analysis

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.[2][3]

Conclusion & Recommendations

For researchers utilizing the piperazinone scaffold, metabolic stability is not a fixed property but a tunable parameter.[4]

  • Avoid Unsubstituted Rings: The C5/C6 positions are too vulnerable to oxidative clearance.

  • Prioritize C5-Methylation: This is the "Gold Standard" modification. It sterically protects the most reactive site without significantly altering the electronic character of the pharmacophore.

  • Scrutinize N-Methylation: Only use N-methyl if it is essential for potency (binding interaction). If used, expect high clearance and consider replacing with a deuterated methyl (

    
    ) or a cyclopropyl group to mitigate demethylation.
    

References

  • Hopkins, B. et al. (2022).[5] Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Llona-Minguez, S. et al. (2017).[3] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5][6] (General reference for Microsomal Stability Protocols).

  • Kalgutkar, A. S. et al. (2005). Comprehensive analysis of metabolic stability patterns in heterocycles. Journal of Medicinal Chemistry. Link

Sources

Validation

A Comparative Guide to Determining the Enantiomeric Excess of 4,6-Dimethylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of enantiomeric excess (e.e.) is a critical, non-neg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of enantiomeric excess (e.e.) is a critical, non-negotiable step. The differential pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methodologies. This guide provides an in-depth comparison of established techniques for quantifying the enantiomeric purity of 4,6-dimethylpiperazin-2-one, a chiral scaffold of interest in medicinal chemistry. We will delve into the mechanistic underpinnings, practical implementation, and comparative performance of direct chromatographic methods and indirect spectroscopic techniques, supported by experimental data and validated protocols.

The Significance of Chiral Purity in Piperazinone Scaffolds

The piperazine ring is a prevalent motif in a multitude of approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2] When substituents introduce chirality, as in 4,6-dimethylpiperazin-2-one, the molecule is bifurcated into a pair of enantiomers. These stereoisomers, while possessing identical physical properties in an achiral environment, can exhibit starkly different behaviors in the chiral milieu of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to off-target toxicity. Consequently, the ability to accurately measure the enantiomeric excess is paramount for ensuring the safety, efficacy, and quality of a drug candidate.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for 4,6-dimethylpiperazin-2-one can be approached through several analytical techniques. The primary methods fall into two categories: direct separation of enantiomers using chiral chromatography and indirect analysis where enantiomers are converted into diastereomers prior to analysis.

Method Principle Advantages Disadvantages Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers on a chiral stationary phase (CSP).High resolution and accuracy, applicable to a wide range of compounds, established methodology.Requires specialized and often expensive chiral columns, method development can be time-consuming.Routine quality control, high-purity analysis, preparative separation.
Chiral Gas Chromatography (GC) Direct separation of volatile enantiomers on a chiral stationary phase.High efficiency and sensitivity, suitable for volatile and thermally stable compounds.Limited to volatile analytes; derivatization may be required, which adds a step and potential for error.Analysis of volatile chiral intermediates and final products.
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) Enantiomers are reacted with a single enantiomer of a CDA to form diastereomers, which have distinct NMR spectra.Utilizes standard NMR instrumentation, can provide structural information.Requires a pure chiral derivatizing agent, the reaction must go to completion to avoid kinetic resolution, potential for signal overlap.Determination of absolute configuration, orthogonal confirmation of e.e.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) Enantiomers form transient diastereomeric complexes with a CSA, leading to separate NMR signals.Non-destructive, requires no covalent modification of the analyte.The magnitude of the chemical shift difference can be small, dependent on concentration and temperature.Rapid screening, in-situ reaction monitoring.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the direct separation and quantification of enantiomers. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including lactams and cyclic amines.[3][4]

Experimental Workflow for Chiral HPLC

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare racemic standard of 4,6-dimethylpiperazin-2-one (e.g., 1 mg/mL) s2 Prepare mobile phase (e.g., n-Hexane/Isopropanol) s3 Degas mobile phase h1 Equilibrate Chiralpak® IC column with mobile phase s3->h1 h2 Inject sample h1->h2 h3 Isocratic elution h2->h3 h4 UV Detection (e.g., 210 nm) h3->h4 d1 Identify enantiomer peaks h4->d1 d2 Integrate peak areas d1->d2 d3 Calculate enantiomeric excess: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100 d2->d3

Caption: Workflow for Chiral HPLC Method Development.

Protocol: Chiral HPLC Separation of a Piperazinone Analog

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel).[2][5]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The ratio is a critical parameter for optimization, a typical starting point is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated areas of the two peaks. A resolution (Rs) of greater than 1.5 is desirable for baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent (CDA)

This indirect method leverages the fact that diastereomers have different physical properties and thus distinct NMR spectra.[6][7] By reacting the racemic 4,6-dimethylpiperazin-2-one with an enantiomerically pure CDA, a mixture of two diastereomers is formed. The most widely used CDA for amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[8][9] The resulting Mosher's amides can be readily analyzed by ¹H or ¹⁹F NMR.

Reaction Scheme: Derivatization with Mosher's Acid Chloride

(R)-4,6-dimethylpiperazin-2-one + (R)-Mosher's acid chloride → (R,R)-Mosher's amide (S)-4,6-dimethylpiperazin-2-one + (R)-Mosher's acid chloride → (S,R)-Mosher's amide

Experimental Workflow for NMR with CDA

cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis dr1 Dissolve racemic amine in anhydrous deuterated solvent dr2 Add enantiomerically pure Mosher's acid chloride dr1->dr2 dr3 Allow reaction to proceed to completion dr2->dr3 n1 Acquire ¹H or ¹⁹F NMR spectrum dr3->n1 n2 Identify well-resolved signals for each diastereomer n1->n2 da1 Integrate corresponding signals n2->da1 da2 Calculate diastereomeric excess (d.e.) da1->da2 da3 d.e. = e.e. da2->da3

Caption: Workflow for e.e. determination by NMR with a CDA.

Protocol: Mosher's Amide Analysis [6][10]

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of 4,6-dimethylpiperazin-2-one in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Derivatization: Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride to the NMR tube.

  • Reaction: Cap the tube and gently mix. Allow the reaction to proceed at room temperature. The reaction should be monitored for completion to ensure that the ratio of the diastereomeric products accurately reflects the enantiomeric ratio of the starting material.[9]

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The methoxy or trifluoromethyl signals are often good candidates. Integrate these signals to determine the diastereomeric ratio, which is equivalent to the enantiomeric ratio of the starting amine.

Causality Behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent hydrolysis of the acid chloride. The reaction must be driven to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate determination of the enantiomeric excess.[9]

Chiral Gas Chromatography (GC)

For analytes that are volatile and thermally stable, chiral GC offers excellent resolution and sensitivity.[11] 4,6-Dimethylpiperazin-2-one may require derivatization to increase its volatility for GC analysis. A common approach is acylation or silylation of the secondary amine. Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral GC column.[12]

Protocol: Chiral GC Analysis (General Approach)

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based column, such as one containing a derivative of β-cyclodextrin, is a good starting point for the separation of cyclic amines.[11]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An initial oven temperature of around 100-150 °C, followed by a ramp to a higher temperature (e.g., 250 °C) is a typical starting point. The program must be optimized for the specific analyte and column.

  • Sample Preparation: If derivatization is necessary, react the analyte with a suitable agent (e.g., trifluoroacetic anhydride) in an appropriate solvent. The resulting solution can then be injected directly into the GC.

Considerations: The choice of derivatizing agent and the reaction conditions must be carefully optimized to ensure complete conversion and avoid side reactions. Multidimensional gas chromatography (MDGC) can be employed for complex mixtures where enantiomers co-elute with other components.[13]

Conclusion: Selecting the Optimal Method

The choice of method for determining the enantiomeric excess of 4,6-dimethylpiperazin-2-one depends on several factors, including the available instrumentation, the required level of accuracy, and the stage of the research or development process.

  • Chiral HPLC is generally the most robust and widely applicable method for routine analysis and quality control, offering high accuracy and the potential for preparative-scale separations.

  • NMR with a chiral derivatizing agent serves as an excellent orthogonal method to confirm the results obtained by chromatography and can also be used to determine the absolute configuration of the enantiomers.

  • Chiral GC is a powerful technique for volatile compounds and can provide very high resolution, although it may require a derivatization step for a molecule like 4,6-dimethylpiperazin-2-one.

For drug development professionals, a validated chiral HPLC method is typically required for regulatory submissions. However, during the discovery and process development phases, the rapid screening capabilities of NMR-based methods can be highly advantageous. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will enable researchers to select and implement the most appropriate method for their specific needs, ensuring the stereochemical integrity of their chiral molecules.

References

  • Chiral Technologies, Inc. CHIRALPAK IC. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Separation of enantiomers of β-lactams by HPLC using cyclodextrin-based chiral stationary phases.
  • Harcouët, J., Lalli, C., Goudedranche, S., & Gembus, V. (2023). Asymmetric Construction of α,α-Disubstituted Piperazinones Enabled by Benzilic Amide Rearrangement. Angewandte Chemie International Edition, 62(18), e202217954. [Link]

  • Hoyle, R. (2012, October 22). Mosher's Acid. The Retort. [Link]

  • Ianni, F., Sardella, R., & Natalini, B. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 29(3), 567. [Link]

  • Jida, M., Al-Zoubi, R. M., & El-Elimat, T. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [Link]

  • Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., Ariga, K., & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Li, T., & Weng, H. (2023). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se pu = Chinese journal of chromatography, 41(12), 1251–1256. [Link]

  • Parker, D. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(18), 5398–5412. [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Reddy, T. S., & Bhanu Prasad, B. A. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(45), 8563–8568. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(3), 256–270.
  • Wenzel, T. J., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 704. [Link]

Sources

Comparative

A Comparative Guide to the Validation of 4,6-Dimethylpiperazin-2-one Purity by GC-MS

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison for the validation of 4,6-dimethylpiperazin-2-one purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on 4,6-dimethylpiperazin-2-one is limited, this document leverages established analytical principles for structurally similar piperazine derivatives and cyclic amides to present a robust validation framework. The methodologies and data herein serve as a comprehensive model that can be adapted for the specific needs of your laboratory.

The structural integrity and purity of 4,6-dimethylpiperazin-2-one, a substituted piperazinone, are critical quality attributes that can significantly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering exceptional specificity and sensitivity for the analysis of volatile and semi-volatile compounds.

This guide will navigate the intricacies of validating a GC-MS method for 4,6-dimethylpiperazin-2-one purity, in accordance with the rigorous standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guidelines.[1][2][3][4] Furthermore, we will objectively compare the performance of GC-MS with alternative analytical techniques, providing the supporting experimental rationale to empower you in making informed decisions for your analytical workflows.

The Rationale for GC-MS in Purity Determination

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For a compound like 4,6-dimethylpiperazin-2-one, which is expected to have sufficient volatility and thermal stability, GC-MS presents several advantages:

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency, which is crucial for resolving the main component from structurally similar impurities.

  • High Specificity: The mass spectrometer provides unambiguous identification of the target compound and its impurities based on their unique mass spectra and fragmentation patterns. This is a significant advantage over less specific detectors.

  • High Sensitivity: Modern GC-MS systems can achieve low limits of detection (LOD) and quantitation (LOQ), enabling the accurate measurement of trace-level impurities.

  • Quantitative Accuracy: When properly validated, GC-MS provides precise and accurate quantitative results, which are essential for purity assessment and impurity profiling.

A Comparative Analysis of Analytical Methodologies

While GC-MS is a formidable tool, a comprehensive evaluation necessitates a comparison with other viable analytical techniques. The choice of the optimal method will depend on the specific analytical challenge, including the nature of potential impurities and the required sensitivity.

Analytical Technique Principle Advantages for 4,6-Dimethylpiperazin-2-one Analysis Limitations
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High specificity and sensitivity for volatile and semi-volatile compounds. Ideal for identifying unknown impurities through spectral libraries.Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for certain compounds.
HPLC-UV Separation based on polarity using a liquid mobile phase, with UV absorbance detection.Robust, widely available, and cost-effective. Suitable for non-volatile and thermally labile compounds.Lower specificity compared to MS detection. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.
LC-MS Combines the separation power of HPLC with the specific detection of mass spectrometry.High sensitivity and specificity for a wide range of compounds, including non-volatile and thermally labile ones.[5]Higher cost and complexity compared to HPLC-UV. Matrix effects can influence ionization and quantification.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides absolute structural confirmation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity.Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals.

The GC-MS Validation Workflow: A Step-by-Step Approach

A robust validation process ensures that the analytical method is fit for its intended purpose. The following workflow, based on ICH Q2(R1) guidelines, outlines the key validation parameters to be assessed.[1][3][4]

Caption: A flowchart illustrating the key stages in the validation of a GC-MS method for purity analysis.

Experimental Protocols

The following protocols are provided as a template and should be optimized for the specific instrumentation and reagents available in your laboratory.

Protocol 1: GC-MS Method for 4,6-Dimethylpiperazin-2-one Purity

1. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Materials:

  • 4,6-Dimethylpiperazin-2-one reference standard (known purity).

  • Potential process-related impurities and degradation products (if available).

  • Methanol or a suitable solvent (HPLC grade or higher).

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40 - 450.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4,6-dimethylpiperazin-2-one sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent.

  • Further dilute as necessary to fall within the linear range of the method.

Protocol 2: Validation of the GC-MS Method

1. Specificity:

  • Analyze a blank solvent, the 4,6-dimethylpiperazin-2-one reference standard, and a spiked sample containing known impurities.

  • Demonstrate that the peaks for the main component and impurities are well-resolved and that there are no interfering peaks from the blank.

2. Linearity and Range:

  • Prepare a series of at least five calibration standards of the 4,6-dimethylpiperazin-2-one reference standard over a concentration range that encompasses the expected working concentration (e.g., 80% to 120% of the nominal concentration).

  • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[6][7]

3. Accuracy:

  • Perform recovery studies by spiking a placebo or a known sample with the 4,6-dimethylpiperazin-2-one reference standard at three different concentration levels (e.g., low, medium, and high).

  • Calculate the percentage recovery at each level. The acceptance criteria are typically between 98.0% and 102.0%.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD), which should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be within acceptable limits (typically ≤ 3%).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the peak for 4,6-dimethylpiperazin-2-one. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Alternatively, these can be calculated from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Intentionally make small variations to the method parameters (e.g., flow rate, temperature ramp, injection volume) and assess the impact on the results.

  • The method is considered robust if the results remain within the acceptance criteria despite these small changes.

Representative Data and Performance Characteristics

The following table summarizes typical performance characteristics of a validated GC-MS method for the purity analysis of a piperazine derivative, which can be considered representative for 4,6-dimethylpiperazin-2-one.

Validation Parameter Typical Acceptance Criteria Representative Performance Data
Specificity No interference at the retention time of the analyte and impurities.Baseline resolution (>1.5) between the main peak and known impurities.
Linearity (r²) ≥ 0.990.9995
Range Typically 80-120% of the test concentration.10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 0.8%Intermediate: 1.5%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Robustness Results remain within acceptance criteria.Method is robust to minor changes in flow rate and temperature program.

Logical Framework for Method Validation

The validation process is a logical sequence of experiments designed to build confidence in the reliability of the analytical method.

ValidationLogic cluster_Purpose Intended Purpose cluster_Performance Performance Characteristics PurityAssay Purity Assay & Impurity Profiling Accuracy Accuracy PurityAssay->Accuracy Requires Validation Of Precision Precision PurityAssay->Precision Requires Validation Of Specificity Specificity PurityAssay->Specificity Requires Validation Of LOQ LOQ PurityAssay->LOQ Requires Validation Of Linearity Linearity PurityAssay->Linearity Requires Validation Of Range Range PurityAssay->Range Requires Validation Of Robustness Robustness PurityAssay->Robustness Requires Validation Of Precision->Accuracy LOD LOD Specificity->LOD Specificity->LOQ Linearity->Range

Caption: The logical relationship between the intended purpose of the analytical method and the required validation parameters.

Conclusion

The validation of an analytical method for determining the purity of a pharmaceutical intermediate like 4,6-dimethylpiperazin-2-one is a meticulous but essential process. GC-MS offers a powerful combination of separation efficiency, specificity, and sensitivity, making it an excellent choice for this application. By following a systematic validation approach as outlined in this guide and adhering to the principles of the ICH Q2(R1) guidelines, researchers and drug development professionals can ensure the generation of reliable and defensible data.[1][2][3] This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of the final pharmaceutical product. While this guide provides a robust framework, it is imperative to adapt and optimize the presented protocols to the specific requirements of your compound and laboratory environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Moreira P, da Silva DD, Cunha S, et al. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25. [Link]

  • Moreira P, da Silva DD, Cunha S, et al. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Chromatographic Determination of Amines in Food Samples. HELDA. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

Sources

Validation

A Researcher's Guide to the Comparative Binding Affinity of Piperazinone-Based Kinase Inhibitors

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology and inflammatory diseases. Among the myriad of scaffolds explored, the piperazinone...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology and inflammatory diseases. Among the myriad of scaffolds explored, the piperazinone core has garnered significant attention due to its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive comparison of the binding affinities of piperazinone-based inhibitors targeting three critical kinase families: B-Raf (specifically the V600E mutant), p38 MAP Kinase, and Cyclin-Dependent Kinases (CDKs).

This document is intended for researchers, scientists, and drug development professionals. It delves into the methodologies for assessing binding affinity, presents a comparative analysis of inhibitor potency, and explores the nuanced structure-activity relationships that govern their efficacy.

Methodologies for Determining Binding Affinity: A Practical Overview

The accurate determination of binding affinity is paramount in the development of potent and selective kinase inhibitors. Several biophysical techniques are routinely employed to quantify the interaction between a small molecule inhibitor and its target kinase. Here, we detail the principles and provide step-by-step protocols for three of the most common and robust methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

General Workflow for Kinase Inhibitor Binding Affinity Determination

Kinase Inhibitor Binding Affinity Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Purification Target Kinase Purification & QC Assay_Selection Select Appropriate Assay (TR-FRET, SPR, ITC) Protein_Purification->Assay_Selection Inhibitor_Prep Inhibitor Synthesis & Characterization Inhibitor_Prep->Assay_Selection Experiment Perform Binding Experiment Assay_Selection->Experiment Data_Acquisition Acquire Raw Data Experiment->Data_Acquisition Data_Processing Process & Analyze Raw Data Data_Acquisition->Data_Processing Kd_Determination Determine Binding Affinity (Kd) or IC50/Ki Data_Processing->Kd_Determination SAR_Analysis Structure-Activity Relationship Analysis Kd_Determination->SAR_Analysis

Caption: A generalized workflow for determining the binding affinity of kinase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive and robust assay format for quantifying molecular interactions in a homogenous format, making it ideal for high-throughput screening. The principle relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore when they are in close proximity.

Experimental Protocol: TR-FRET Kinase Binding Assay

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the biotinylated kinase and a fluorescently labeled tracer (a known ligand for the kinase) in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the piperazinone-based inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • Assay Assembly:

    • In a 384-well low-volume microplate, add the piperazinone inhibitor dilutions.

    • Add the biotinylated kinase to all wells.

    • Add the fluorescent tracer to all wells.

    • Include controls: wells with no inhibitor (maximum FRET signal) and wells with no kinase (background).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Detection Reagent Addition:

    • Add a solution containing a lanthanide-labeled streptavidin (which binds to the biotinylated kinase) to all wells.

  • Final Incubation:

    • Incubate the plate for another 60 minutes at room temperature to allow the streptavidin-biotin interaction.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, exciting the donor fluorophore (e.g., at 340 nm) and measuring the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface. This method provides kinetic data (association and dissociation rates) in addition to the equilibrium binding affinity (Kd).

Experimental Protocol: SPR Analysis of Kinase-Inhibitor Binding

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified kinase over the activated surface to achieve covalent immobilization via amine coupling. Aim for a low to moderate immobilization density to minimize mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the kinase to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of the piperazinone-based inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

  • Binding Analysis:

    • Inject the different concentrations of the inhibitor over the kinase-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time. The binding phase is followed by a dissociation phase where running buffer is flowed over the chip.

  • Regeneration:

    • If the inhibitor does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: ITC for Kinase-Inhibitor Interaction

  • Sample Preparation:

    • Dialyze the purified kinase and the piperazinone inhibitor into the same buffer to minimize heats of dilution. A common buffer is 50 mM Tris or HEPES pH 7.5, 150 mM NaCl.

    • Accurately determine the concentrations of the kinase and inhibitor solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Load the kinase solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe. The inhibitor concentration should typically be 10-20 times that of the kinase concentration.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the kinase solution while maintaining a constant temperature.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Acquisition:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Comparative Analysis of Piperazinone-Based Kinase Inhibitors

The piperazinone scaffold is a versatile platform for the design of inhibitors against a range of kinases. The following sections provide a comparative overview of the binding affinities of piperazinone and closely related piperazine-based inhibitors for B-Raf V600E, p38 MAPK, and CDKs. It is important to note that direct comparison of potency values (IC50 or Kd) across different studies can be challenging due to variations in assay conditions.

B-Raf V600E Inhibitors

The V600E mutation in the B-Raf kinase is a key driver in a significant percentage of melanomas and other cancers. While several B-Raf inhibitors are clinically approved, the development of new scaffolds like piperazinones is aimed at overcoming resistance and improving selectivity.

Compound ClassTargetMeasurementPotencyReference
Piperazine-tethered phthalazineB-RafIC502429 nM[1]
Bis-pyrazoline hybridB-Raf V600EIC5093 - 125 nM[2]
PyrazolopyridineB-Raf V600EIC50Potent (nM range)[3]

Note: Data for piperazinone-based B-Raf V600E inhibitors with reported Kd values is limited in the public domain. The table includes related structures to provide context.

p38 MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.

Compound ClassTargetMeasurementPotencyReference
Piperazine-indolep38αIC50Potent (nM range)[4]
Dihydropyrimido[4,5-d]pyrimidin-2-onep38IC50Good inhibition[5]
Pyrrolotriazinep38αKiHigh-affinity[6]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several CDK inhibitors have been approved for the treatment of various malignancies.

Compound ClassTargetMeasurementPotencyReference
Piperazine-tethered benzofuranCDK2IC5040.91 - 322.1 nM[7][8]
Piperazine-tethered phthalazineCDK1IC5036.80 - 44.52 nM[4]
Pyrido[2,3-d]pyrimidine-6-carbonitrileCDK4/Cyclin D1IC5030 - 100 nM[9]

Structure-Activity Relationship (SAR) Insights

The binding affinity and selectivity of piperazinone-based kinase inhibitors are intricately linked to their chemical structure. Modifications to the piperazinone core and its substituents can dramatically alter their interaction with the target kinase.

Piperazinone_SAR cluster_substituents Key Substituent Positions & Their Impact Piperazinone_Core Piperazinone Scaffold - Provides rigid backbone - Forms key hydrogen bonds with hinge region R1 R1 Position - Often a solvent-exposed group - Can be modified to improve solubility and PK properties Piperazinone_Core:core->R1:pos Influences pharmacokinetics R2 R2 Position - Projects into the ATP-binding pocket - Size and nature of this group are critical for potency and selectivity Piperazinone_Core:core->R2:pos Determines potency & selectivity R3 R3 Position - Can interact with the ribose-binding pocket - Modifications can fine-tune binding affinity Piperazinone_Core:core->R3:pos Modulates binding affinity

Caption: Key structure-activity relationship points for piperazinone-based kinase inhibitors.

  • Hinge-Binding Moiety: The piperazinone core itself often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The carbonyl oxygen and the nitrogen atoms of the piperazinone ring are key to this interaction.

  • Substituents on the Piperazinone Ring:

    • N-Substituents: Substitutions on the nitrogen atoms of the piperazinone ring can significantly impact solubility, permeability, and pharmacokinetic properties. Large, bulky groups at one nitrogen can project towards the solvent-exposed region, offering opportunities for modification to improve drug-like properties without compromising binding affinity.

    • C-Substituents: Substitutions on the carbon atoms of the piperazinone ring can be directed towards different sub-pockets within the ATP-binding site. For instance, a substituent at a specific position might interact with the hydrophobic pocket or the ribose-binding pocket, thereby influencing both potency and selectivity.

  • Aryl and Heteroaryl Groups: The piperazinone scaffold is often appended with aryl or heteroaryl groups. These groups can engage in various interactions, including hydrophobic interactions, pi-stacking, and additional hydrogen bonds with residues in the active site. The nature and substitution pattern of these aromatic rings are critical determinants of inhibitor potency and selectivity. For example, the introduction of specific functional groups on a phenyl ring can lead to interactions with specific amino acid residues, thereby enhancing affinity for one kinase over another.

Signaling Pathway Visualization: The MAPK/ERK Pathway

Many of the targeted kinases, including B-Raf and p38 MAPK, are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (A-Raf, B-Raf, C-Raf) RAS->RAF MEK MEK1/2 RAF->MEK B-Raf V600E Inhibitors Act Here ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response p38 p38 MAPK p38_Downstream Downstream Targets (e.g., MK2, ATF2) p38->p38_Downstream Inflammatory_Response Inflammation, Apoptosis, Stress Response p38_Downstream->Inflammatory_Response Stress_Stimuli Stress Stimuli (e.g., UV, cytokines) MAP3K MAP3K Stress_Stimuli->MAP3K MKK MKK3/6 MAP3K->MKK MKK->p38 p38 MAPK Inhibitors Act Here

Caption: A simplified diagram of the MAPK/ERK and p38 MAPK signaling pathways.

Discussion

This guide provides a comparative overview of the binding affinities of piperazinone-based kinase inhibitors, highlighting the methodologies used for their determination and the structural features that govern their potency. The data, while not exhaustive due to the limitations of publicly available information, reveals several key insights.

Piperazinone and its related piperazine-containing scaffolds are clearly versatile templates for the development of potent inhibitors against various kinases, including CDKs and p38 MAPK, with reported IC50 values often in the nanomolar range. For B-Raf V600E, while specific piperazinone inhibitor data with Kd values is sparse, related heterocyclic inhibitors demonstrate the feasibility of targeting this kinase with high potency.

A significant challenge in the field is the lack of standardized reporting for binding affinity. While IC50 values are commonly reported, they are dependent on assay conditions (e.g., ATP concentration for competitive inhibitors) and do not always directly correlate with the true binding affinity (Kd). The use of biophysical techniques like SPR and ITC, which provide direct measurement of Kd, is crucial for a more accurate and comparable assessment of inhibitor potency.

The structure-activity relationship analysis underscores the importance of a rational, structure-based design approach. The piperazinone core provides a rigid and effective anchor in the kinase hinge region, while careful modification of its substituents allows for the fine-tuning of binding affinity and selectivity. The exploration of different chemical moieties at various positions on the scaffold can lead to interactions with specific sub-pockets within the ATP-binding site, thereby differentiating between closely related kinases.

References

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1246–1266. [Link]

  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]

  • Maklad, R. M., et al. (2022). Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]

  • Kierpiec, K., et al. (2022). Binding affinities of the piperazine and piperazinone ligands 5a-8b and their predicted pKa values and microspecies distribution. ResearchGate. [Link]

  • Akl, L., et al. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. European Journal of Medicinal Chemistry, 243, 114704. [Link]

  • Reddy, M. V. R., et al. (2008). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(1), 171-181. [Link]

  • Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 423-432. [Link]

  • Fitzgerald, C. E., et al. (2008). Structural basis for the high-affinity binding of pyrrolotriazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(14), 4055-4058. [Link]

  • Ranucci, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8049. [Link]

  • Huang, W., et al. (2003). Design, synthesis, and structure-activity relationships of unsubstituted piperazinone-based transition state factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 723-728. [Link]

  • Dhar, T. G. M., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 16(16), 4400-4404. [Link]

  • Ghasemi, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. [Link]

  • Devraj, R., et al. (2012). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 22(16), 5373-5378. [Link]

  • Brown, K. K., et al. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. MAP Kinase, 4, 5508. [Link]

  • Ouma, G. O., et al. (2024). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal, 2(1), 1-10. [Link]

  • Phimphivong, S., et al. (2025). Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site. Molecules, 30(7), 2845. [Link]

  • Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Akl, L., et al. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(10), 4053. [Link]

  • Wenglowsky, S., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Journal of Medicinal Chemistry, 54(7), 2265-2277. [Link]

  • Adelmann, C. H., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(14), 17899-17911. [Link]

  • Sbardella, G., & Castellano, S. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. Future Medicinal Chemistry, 14(4), 225-228. [Link]

  • Lito, P., et al. (2026). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. bioRxiv. [Link]

  • BindingDB. (2022). Ki Summary for BDBM50624800. BindingDB. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Piperazinone, 4,6-dimethyl- (9CI)

Topic: CAS Registry Number: 179684-01-6 (General/Racemic) Synonyms: 4,6-Dimethyl-2-piperazinone; 4,6-Dimethylpiperazin-2-one[1][2][3] Part 1: Chemical Profile & Hazard Logic The "Why" Behind the Protocol As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 179684-01-6 (General/Racemic) Synonyms: 4,6-Dimethyl-2-piperazinone; 4,6-Dimethylpiperazin-2-one[1][2][3]

Part 1: Chemical Profile & Hazard Logic

The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that while Piperazinone, 4,6-dimethyl- is a valuable chiral building block in medicinal chemistry (often used for peptidomimetics), it carries the specific toxicological signature of the piperazine scaffold.[1][2][3] You are not just handling an organic solid; you are handling a potential respiratory sensitizer and corrosive agent .[2][3]

The safety logic below is derived from the structural properties of low-molecular-weight piperazinones:

  • Amine Basicity (N4 position): The secondary/tertiary amine functionality makes this compound hygroscopic and reactive with atmospheric CO₂ (forming carbamates).[2][3] It is corrosive to mucous membranes.[2][3]

  • Sensitization Potential: Piperazine derivatives are notorious for inducing IgE-mediated hypersensitivity (asthma) and contact dermatitis.[2][3] Inhalation of dust is the primary high-risk vector. [1][2]

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity/stereochemistry).[2][3] Solids pose a dust aerosolization risk; oils pose a permeation risk.[2][3]

Hazard Classification (Precautionary Principle):

  • Health: Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1), Respiratory Sensitization (Category 1).[2][3]

  • Physical: Hygroscopic.[2][3][4] Potential Combustible Dust.[2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the energy of the system and the state of matter.[2][3]

Tier 1: Routine Handling (Sealed Containers / Closed Systems)

For inventory checks, transport within the lab, or automated dispensing.[2][3]

  • Eyes: Safety glasses with side shields (ANSI Z87.1).[2][3]

  • Hands: Single Nitrile gloves (min 4 mil thickness).[2][3]

  • Body: Standard cotton lab coat (buttoned).

  • Respiratory: None required if container remains sealed.[2][3]

Tier 2: Active Manipulation (Weighing, Solubilization, Reaction Setup)

For open handling of < 50g in a Fume Hood.[2][3]

  • Eyes: Chemical Splash Goggles (Indirect vented).[2][3] Reason: Fine powders can bypass side shields.[2][3]

  • Hands: Double Gloving Protocol.

    • Inner: Nitrile (4 mil) - Tactile feedback.[2][3]

    • Outer: Nitrile (Extended cuff, 5-8 mil) or Neoprene - Chemical barrier.[1][2][3]

    • Logic: Piperazinones can permeate thin nitrile; the second layer provides a "breakthrough buffer."[2][3]

  • Body: Lab coat + Chemical-resistant apron (Tyvek or PVC) if handling liquid stock solutions.[2][3]

  • Respiratory: Mandatory Engineering Control. All work must be performed inside a certified Chemical Fume Hood.[2][3]

    • If Hood is Unavailable (Emergency only): Half-face respirator with P100 (HEPA) + Organic Vapor cartridges.[2][3]

Tier 3: High-Risk Operations (Spills, Aerosol Generation, > 50g)[1][2][3]
  • Eyes: Face Shield over Chemical Goggles.[2][3][5]

  • Hands: Laminated film gloves (e.g., Silver Shield/4H) worn under outer nitrile gloves.[2][3] Reason: Amides/Amines have high permeation rates through standard rubber; laminates offer >4hr breakthrough protection.[2][3]

  • Respiratory: Powered Air Purifying Respirator (PAPR) or Full-face respirator if outside a hood.[2][3]

Part 3: Visualization - PPE Decision Logic

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Conc Concentration/Vol? Liquid->Conc LowRisk Low (Weighing <1g) DustRisk->LowRisk HighRisk High (Grinding/Transfer >10g) DustRisk->HighRisk PPE_Std Standard PPE: Nitrile Gloves + Safety Glasses (In Fume Hood) LowRisk->PPE_Std PPE_Resp Respiratory Focus: Splash Goggles + N95/P100 + Double Nitrile HighRisk->PPE_Resp Inhalation Hazard Dilute Dilute (<0.1M) Conc->Dilute ConcLiq Concentrated / Neat Conc->ConcLiq Dilute->PPE_Std PPE_Chem Barrier Focus: Laminate Gloves + Face Shield + Apron ConcLiq->PPE_Chem Permeation Hazard

Caption: Logical flow for selecting PPE based on physical state and exposure risk intensity.

Part 4: Operational Handling Protocol

Storage & Stability
  • Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2][3]

    • Reason: The amine group at N4 will react with atmospheric CO₂ to form carbamate salts, altering the stoichiometry of your reaction.[3]

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or shrink wrap over the cap.[3]

Weighing & Transfer (The Critical Step)
  • Location: Inside a Fume Hood. Never weigh this on an open bench.

  • Static Control: Use an anti-static gun or polonium strip if the solid is fluffy/static-prone.[2][3] Charged particles are the primary cause of glove contamination.[2][3]

  • Technique:

    • Place a tared vial inside the hood.

    • Transfer solid using a disposable spatula.[2][3]

    • Immediately recap the stock bottle.

    • Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe, before returning to storage.[3]

Reaction Setup
  • Solvent Compatibility: Soluble in polar organic solvents (DMSO, DMF, Methanol, DCM).[2][3]

  • Addition Order: Add the piperazinone to the solvent, not vice-versa, to prevent "puffing" of the powder.

  • Quenching: If used in excess, quench reaction mixtures with dilute acid (e.g., 1M HCl) to protonate the amine and render it non-volatile before workup.[2][3]

Part 5: Emergency Response & Waste Management

Spill Cleanup (Solid)
  • Evacuate: If spill is >10g outside a hood, evacuate the immediate area to allow aerosols to settle.[2][3]

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.[2][3]

  • Contain: Cover the spill with a solvent-dampened pad (Ethanol or Water) to prevent dust generation.[2][3] Do not dry sweep. [1][2][3]

  • Clean: Scoop up the damp material.[2][3] Wipe the surface with 1M HCl (to neutralize/protonate), followed by water, then ethanol.[2][3]

Disposal Protocol
  • Classification: Hazardous Organic Waste (Basic/Corrosive).[2][3]

  • Segregation: Do not mix with oxidizers or strong acids in the waste stream (exothermic risk).[2][3]

  • Method:

    • Dissolve waste solid in a combustible solvent (e.g., Acetone/Ethanol).[2][3]

    • Label clearly: "Contains Piperazinone Derivative - Potential Sensitizer/Corrosive."[2][3]

    • Route to high-temperature incineration equipped with a scrubber (to handle Nitrogen Oxides).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231360, Piperazin-2-one. Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Health Guidelines for Piperazine and Derivatives. Retrieved from [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.